m-PEG11-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49NO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJVHMMXALQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG11-amine: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG11-amine, a monodisperse polyethylene glycol (PEG) linker, detailing its chemical and physical properties, its critical role in the development of advanced biotherapeutics, and generalized protocols for its application.
Core Properties of this compound
This compound is a heterobifunctional linker molecule characterized by a methoxy-terminated polyethylene glycol chain of eleven ethylene glycol units and a terminal primary amine. This structure imparts desirable physicochemical properties for bioconjugation and drug delivery applications.
| Property | Value | Source(s) |
| Molecular Formula | C23H49NO11 | [1] |
| Molecular Weight | 515.6 g/mol | [1] |
| CAS Number | 854601-60-8 | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C for long-term storage | [1] |
Applications in Advanced Drug Development
The primary application of this compound lies in its use as a flexible and hydrophilic spacer in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The PEG component of the linker serves several key functions:
-
Increased Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when conjugating hydrophobic drug molecules.
-
Reduced Aggregation: By preventing the aggregation of antibodies or proteins, the PEG linker can improve the stability and handling of the bioconjugate.
-
Pharmacokinetic Modulation: The hydrophilic nature of the PEG linker can shield the conjugate from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.
-
Optimized Drug-to-Antibody Ratio (DAR): The use of PEG linkers can enable higher and more consistent drug loading onto an antibody.
Antibody-Drug Conjugates (ADCs)
In ADCs, this compound can be used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues. The amine group of this compound can be reacted with a corresponding functional group on the drug or antibody, either directly or after activation.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for optimal ternary complex formation and degradation efficiency.
Experimental Workflow and Protocols
General Protocol for Conjugation of this compound to a Protein
Materials:
-
Protein of interest with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Reaction Buffer: Phosphate-buffered saline (PBS, pH 7.2-7.5)
-
Quenching Buffer: Tris-buffered saline (TBS) or glycine solution
-
Desalting columns or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately after activation, exchange the buffer to the Reaction Buffer using a desalting column or dialysis to remove excess EDC and NHS.
-
Dissolve this compound in the Reaction Buffer.
-
Add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and other reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Characterization: Analyze the resulting conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or SDS-PAGE) and confirm the retention of biological activity.
Experimental Workflow Diagram
Caption: Generalized workflow for the conjugation of this compound to a protein.
Logical Relationship in PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker involves a series of chemical reactions to connect the target protein binder and the E3 ligase ligand. The diagram below illustrates the logical flow of this process.
References
An In-depth Technical Guide to m-PEG11-amine (CAS Number: 854601-60-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG11-amine (CAS: 854601-60-8) is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in the field of bioconjugation and drug delivery. Its chemical structure features a terminal primary amine group and a methoxy-capped polyethylene glycol chain with eleven ethylene glycol units. This hydrophilic linker is instrumental in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal amine allows for covalent attachment to a variety of functional groups. This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, detailed experimental protocols, and its role in mediating targeted therapies.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| CAS Number | 854601-60-8 |
| Chemical Name | 1-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxatetratriacontane |
| Synonyms | m-PEG11-NH2, Methoxy-PEG11-amine |
| Molecular Formula | C23H49NO11 |
| Molecular Weight | 515.64 g/mol [1] |
| Appearance | Colorless to light yellow oil or solid |
| Purity | Typically >95% |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Storage Conditions | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C, dry and dark.[2] |
| Stability | PEG linkers are generally stable during storage and use, but can be susceptible to hydrolysis, oxidation, and light degradation depending on the conditions (e.g., pH, temperature).[1] |
Applications in Drug Development
The unique properties of this compound make it a valuable component in the design of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, this compound can be used as a linker to attach a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG chain can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life. The linker is designed to be stable in circulation but to release the cytotoxic payload upon internalization into the target cancer cell.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex and efficient protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then reacts with the primary amine of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound (CAS: 854601-60-8)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the activated carboxylic acid mixture. A 1.2 to 1.5-fold molar excess of the amine is typically used.
-
Allow the reaction to proceed for 2 to 4 hours at room temperature, or overnight at 4°C.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC.
-
Once the reaction is complete, quench any unreacted NHS esters by adding the quenching solution and incubating for 15 minutes.
-
Purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC, size-exclusion chromatography).
Protocol 2: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol outlines the direct reaction between an NHS ester-functionalized molecule and this compound.
Materials:
-
NHS ester-activated molecule
-
This compound (CAS: 854601-60-8)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.
-
Dissolve this compound in the reaction buffer.
-
Add the NHS ester solution to the this compound solution. A slight molar excess (1.1 to 1.5-fold) of the amine is recommended.
-
Stir the reaction mixture at room temperature for 1 to 2 hours.
-
Monitor the reaction progress by a suitable analytical method.
-
Quench the reaction by adding the quenching solution.
-
Purify the final conjugate by chromatography.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: Workflow for bioconjugation using this compound.
Caption: PROTAC-mediated degradation of KRAS protein.
Conclusion
This compound is a high-value chemical tool for researchers and professionals in drug development. Its well-defined structure, hydrophilicity, and reactive primary amine group make it an ideal linker for creating sophisticated bioconjugates. The ability to enhance the physicochemical properties of therapeutic molecules positions this compound as a key enabler in the design of next-generation targeted therapies such as ADCs and PROTACs. The protocols and diagrams provided in this guide offer a foundational understanding for the effective utilization of this versatile PEG linker in research and development endeavors.
References
An In-depth Technical Guide to m-PEG11-amine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG11-amine, also known as 1-(amino)-3,6,9,12,15,18,20,23,26,29,32-undecaoxapentatriacontan-34-ol, is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in modern drug delivery and bioconjugation. Its structure, featuring a terminal methoxy group and a primary amine, provides a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and use, and insights into its application in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physical and Chemical Properties
This compound is a water-soluble liquid or solid, depending on its purity and storage conditions. The presence of the eleven ethylene glycol repeat units imparts significant hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.[1][2] The terminal primary amine group serves as a versatile reactive handle for conjugation to various functional groups.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C23H49NO11 | [2] |
| Molecular Weight | 515.64 g/mol | [2] |
| CAS Number | 854601-60-8 | [1] |
| Appearance | To be determined (often a viscous liquid or solid) | |
| Purity | Typically >95% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C for long-term storage |
Chemical Reactivity and Applications
The primary amine group of this compound is nucleophilic and readily reacts with a variety of electrophilic functional groups, making it a valuable tool for bioconjugation. Key reactions include:
-
Amide Bond Formation: The amine group reacts with carboxylic acids, activated esters (such as N-hydroxysuccinimide [NHS] esters), and acyl chlorides to form stable amide bonds. This is a common strategy for labeling proteins, peptides, and other biomolecules.
-
Reaction with Carbonyls: It can also react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amines.
These reactions underpin the use of this compound as a linker in the development of complex therapeutics:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. This compound can be used as a hydrophilic spacer in the linker to improve the ADC's pharmacokinetic properties.
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is critical for the PROTAC's efficacy, and PEG chains like this compound are frequently used to optimize linker length and solubility.
Experimental Protocols
Characterization of this compound
a) Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the structure and purity of this compound.
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as chloroform-d (CDCl₃).
-
Typical Chemical Shifts (δ, ppm):
-
3.64 ppm (s, large): This sharp singlet corresponds to the protons of the ethylene glycol (-O-CH₂-CH₂-O-) backbone.
-
3.51-3.67 ppm (m): A multiplet in this region can also be attributed to the ethylene glycol protons.
-
3.38 ppm (s, 3H): This singlet represents the protons of the terminal methoxy (-OCH₃) group.
-
~2.85 ppm (t): A triplet in this region is typically observed for the methylene group adjacent to the primary amine (-CH₂-NH₂). The exact chemical shift can vary depending on the solvent and concentration.
-
~1.5-2.0 ppm (br s): A broad singlet corresponding to the amine protons (-NH₂) is often observed. Its chemical shift and appearance are highly dependent on factors like solvent, concentration, and temperature.
-
b) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in this compound.
-
Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.
-
Expected Vibrational Bands (cm⁻¹):
-
~3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.
-
~2870 cm⁻¹: C-H stretching of the methylene and methyl groups.
-
~1600-1650 cm⁻¹: N-H bending (scissoring) of the primary amine.
-
~1100 cm⁻¹ (strong, broad): C-O-C stretching of the polyether backbone, which is a characteristic peak for PEG compounds.
-
c) High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) can be used to assess the purity of this compound. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.
-
Exemplary Gradient:
-
Start with a high percentage of aqueous phase (e.g., 95% water).
-
Ramp to a high percentage of organic phase (e.g., 95% acetonitrile) over a set period (e.g., 15-20 minutes).
-
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: ELSD or CAD.
Bioconjugation Protocol: Reaction with an NHS Ester
This protocol describes a general procedure for conjugating this compound to a molecule containing an NHS ester.
-
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous, amine-free solvent (e.g., dimethylformamide [DMF] or dimethyl sulfoxide [DMSO])
-
Reaction buffer (e.g., phosphate-buffered saline [PBS] at pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine solution)
-
-
Procedure:
-
Dissolve the NHS ester-functionalized molecule in the reaction buffer.
-
Separately, dissolve a slight molar excess of this compound in the same reaction buffer.
-
Add the this compound solution to the NHS ester solution and mix gently.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS esters.
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Signaling Pathway and Experimental Workflow Visualization
This compound is a key component in the synthesis of PROTACs designed to target specific signaling pathways for therapeutic intervention. One such pathway is the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer. PROTACs can be designed to bind to the AR and recruit an E3 ligase, leading to the degradation of the AR protein and the subsequent inhibition of androgen-driven cancer cell growth.
Below are diagrams illustrating the general mechanism of PROTAC action and a typical experimental workflow for synthesizing and evaluating a PROTAC.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). Store the compound at -20°C in a tightly sealed container to prevent degradation.
Conclusion
This compound is a versatile and valuable molecule for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and reactive amine functionality make it an ideal linker for enhancing the properties of therapeutic molecules. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective use and understanding of this compound in the laboratory. As the fields of ADCs, PROTACs, and other targeted therapies continue to evolve, the importance of well-characterized and versatile linkers like this compound will undoubtedly grow.
References
m-PEG11-amine: A Comprehensive Technical Guide to Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of m-PEG11-amine, a versatile bifunctional linker crucial in the development of advanced therapeutics. The document details its solubility in aqueous and organic media, outlines experimental protocols for solubility determination, and illustrates its application in key bioconjugation workflows.
Executive Summary
This compound, or 1-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxatetratriacontan-34-ol, is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a primary amine. This structure imparts favorable solubility in a range of solvents, making it a valuable tool in bioconjugation, particularly as a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide serves as a practical resource for scientists and researchers leveraging this compound in their work.
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its effective use in various experimental and manufacturing processes. Its hydrophilic PEG chain generally ensures good solubility in aqueous solutions, while the overall molecule retains compatibility with a selection of organic solvents.
Qualitative Solubility
This compound is widely reported as a water-soluble compound.[1][2][3] The hydrophilic nature of the ethylene glycol repeats contributes significantly to its aqueous solubility. Furthermore, its solubility extends to several common organic solvents, which is advantageous for various reaction conditions.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature and can be dependent on factors such as temperature, pH, and the presence of other solutes. However, data from suppliers and related compounds provide valuable estimates.
Table 1: Quantitative Solubility of m-PEG-amine Compounds
| Solvent | Reported Solubility | Compound Specificity | Source(s) |
| Water | Soluble | m-PEG-amine (general) | BroadPharm, Nanocs |
| Dimethyl Sulfoxide (DMSO) | Soluble | This compound | MedKoo Biosciences |
| Dichloromethane (DCM) | Soluble | Amino-PEG11-amine | BroadPharm |
| Dimethylformamide (DMF) | Soluble | Amino-PEG11-amine | BroadPharm |
Note: The exact solubility can vary between batches and is influenced by the purity of the compound.
Experimental Protocol for Solubility Determination
Materials and Equipment
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, DMSO, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble to be used for creating a standard curve.
-
Standard Curve Generation: Create a series of dilutions from the stock solution to generate a standard curve using the analytical method of choice (e.g., HPLC, UV-Vis spectroscopy).
-
Equilibrium Saturation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Incubation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solute.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the standard curve.
-
Quantification: Analyze the diluted supernatant using the established analytical method.
-
Calculation: Determine the concentration of this compound in the supernatant from the standard curve. Multiply by the dilution factor to obtain the solubility in the test solvent.
Applications in Bioconjugation
This compound is a key component in the synthesis of complex biomolecules due to its role as a flexible and hydrophilic linker.[4][5] Its primary amine group allows for covalent attachment to various functional groups, enabling the connection of different molecular entities.
Role in Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, this compound can be part of a larger linker structure that connects a potent cytotoxic drug to a monoclonal antibody. The PEG component can improve the solubility and stability of the ADC.
Figure 1. Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing a PEG-based linker.
Role in PROTAC Synthesis
This compound is also employed as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex.
Figure 2. Simplified synthetic pathway for a PROTAC molecule using this compound as a linker component.
Conclusion
This compound stands out as a valuable chemical tool for researchers in drug development and bioconjugation. Its favorable solubility profile in both aqueous and organic media, combined with its utility as a flexible linker, underpins its application in the creation of sophisticated therapeutic modalities like ADCs and PROTACs. A thorough understanding of its solubility and reactive properties is paramount for its successful implementation in these and other novel applications.
References
Technical Guide: Stability, Storage, and Handling of m-PEG11-Amine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for m-PEG11-amine (CAS: 854601-60-8). It includes data-driven recommendations, detailed handling procedures, and outlines experimental protocols for stability assessment to ensure the integrity of the molecule in research and development settings.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a terminal primary amine group. With a molecular weight of approximately 515.64 g/mol , its hydrophilic 11-unit PEG chain enhances the solubility of conjugated molecules in aqueous media[1][2]. The terminal amine group is reactive toward carboxylic acids, activated NHS esters, and carbonyls, making this compound a valuable linker[1][3]. It is frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer between the targeting moiety and the payload[4]. Given its critical role, maintaining the stability and purity of this compound is paramount for the successful synthesis and performance of these complex bioconjugates.
Stability Profile and Potential Degradation
This compound is generally stable when handled and stored correctly. It is considered stable enough for shipment at ambient temperatures for several weeks. However, like other amine-containing PEG derivatives, it is susceptible to degradation through specific pathways, primarily oxidation.
Chemical Stability: The molecule is stable under recommended storage conditions, but it is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.
Key Sensitivities:
-
Oxidation: The presence of oxygen can lead to the degradation of PEG chains, a process that can be accelerated by exposure to heat and light. The amine group itself can also be a site for oxidative reactions.
-
Moisture: PEGs are known to be hygroscopic, meaning they readily absorb moisture from the air. This can impact accurate weighing and may introduce water that could participate in degradation reactions.
-
Light: Certain PEG derivatives, especially those with reactive end groups, can be light-sensitive.
Postulated Degradation Pathway: While specific degradation studies on this compound are not extensively published, a likely pathway under aerobic conditions is oxidative degradation. This process can be initiated by hydrogen abstraction from a carbon atom adjacent to an ether oxygen or the terminal amine, leading to the formation of radical species. These intermediates can further react to form various degradation products, including aldehydes and eventually carboxylic acids, potentially leading to chain scission.
Caption: Postulated pathway for the oxidative degradation of this compound.
Recommended Storage and Handling
Proper storage and handling are essential to prevent degradation and maintain the quality of this compound. Recommendations vary for the material in its solid form versus in a stock solution.
Data Presentation: Storage Conditions
The following tables summarize the recommended storage conditions based on supplier data sheets and best practices for PEG reagents.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Key Recommendations |
|---|---|---|---|
| Short-Term | 0 to 4°C | Days to Weeks | Keep dry and protected from light. |
| Long-Term | -20°C (or lower) | Months to Years | Store under an inert atmosphere (Argon or Nitrogen) and desiccated. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Temperature | Duration | Key Recommendations |
|---|---|---|---|
| DMSO, DMF | 0 to 4°C | Days to Weeks | For frequent use. |
| DMSO, DMF | -20°C | Up to 1 Month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO, DMF | -80°C | Up to 6 Months | Recommended for long-term archival storage. |
Experimental Protocols: Handling Procedures
To ensure the integrity of the reagent, the following handling protocol should be followed:
-
Equilibration: Before opening, allow the vial to warm slowly to room temperature to prevent condensation of moisture onto the hygroscopic solid.
-
Weighing: Open the vial in an environment with low humidity if possible. Weigh the desired amount quickly and promptly reseal the container.
-
Inert Atmosphere: After dispensing the material, flush the vial headspace with a dry, inert gas like Argon or Nitrogen before resealing to displace oxygen and moisture.
-
Solution Preparation:
-
Use anhydrous solvents like DMSO or DMF, especially if the subsequent reaction is moisture-sensitive.
-
For reactions in aqueous media, use non-amine-containing buffers (e.g., PBS, HEPES, borate) at a pH of 7-9 to avoid competing reactions with the buffer itself.
-
-
Light Protection: Store the solid reagent and any prepared solutions protected from light. Amber vials or vials wrapped in aluminum foil are recommended.
Application Context: Role in Bioconjugation
This compound serves as a critical linker, physically connecting two different molecules. Its role is not to participate in a signaling pathway but to enable the function of the final conjugate.
Caption: Logical relationship showing this compound as a linker in an ADC.
Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is the standard approach. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential liabilities and degradation products.
Experimental Workflow: Forced Degradation Study
The following diagram outlines a typical workflow for a stability study.
Caption: Experimental workflow for a forced degradation study of this compound.
Detailed Methodology: HPLC-MS Based Stability Assay
This protocol provides a framework for assessing the stability of this compound.
-
Objective: To determine the degradation rate and profile of this compound under thermal, photolytic, and oxidative stress.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade water and acetonitrile
-
Formic acid (for mobile phase)
-
30% Hydrogen peroxide (for oxidative stress)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometry (MS) and/or Charged Aerosol Detector (CAD)
-
Photostability chamber
-
Calibrated laboratory oven
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Application of Stress:
-
Thermal: Dilute the stock solution in an aqueous buffer, place it in an oven at 40°C, and protect it from light.
-
Oxidative: Dilute the stock solution and add H₂O₂ to a final concentration of 0.1%. Keep at room temperature.
-
Control: Dilute the stock solution and store it at -20°C in the dark.
-
-
Time Points: Collect aliquots from each condition at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48, and 168 hours). Quench the oxidative reaction if necessary (e.g., by adding catalase).
-
HPLC-MS/CAD Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from ~5% to 95% Mobile Phase B over 10-15 minutes.
-
Detection:
-
MS: Monitor for the parent mass of this compound ([M+H]⁺ ≈ 516.3). Scan for potential degradation products.
-
CAD: Use for quantification, as PEG linkers lack a strong UV chromophore, making CAD a more reliable method for concentration measurement.
-
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to t=0 for each condition. Use MS data to tentatively identify the mass of any significant degradation products.
-
By adhering to these guidelines, researchers can ensure the chemical integrity of this compound, leading to more reliable and reproducible results in the development of advanced therapeutics.
References
The Amine Terminus of m-PEG11-amine: A Technical Guide to its Function in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monofunctional, discrete polyethylene glycol (PEG) derivative, m-PEG11-amine, has emerged as a critical tool in the fields of biochemistry and pharmaceutical sciences. Its structure, comprising a methoxy-capped chain of eleven ethylene glycol units and a terminal primary amine, offers a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide provides an in-depth exploration of the pivotal role of the amine group in this compound, detailing its reactivity, applications, and the methodologies used to harness its potential in developing advanced therapeutics and research agents.
The primary amine (-NH2) group is the reactive center of the this compound molecule. As a potent nucleophile, it readily participates in reactions with a variety of electrophilic functional groups, enabling the covalent attachment of the PEG chain to biomolecules and surfaces. This process, known as PEGylation, imparts numerous desirable properties to the conjugated entity.
The Role of the Amine Group in Bioconjugation
The terminal primary amine of this compound is the linchpin for its utility in bioconjugation. Its nucleophilic nature allows it to form stable covalent bonds with various functional groups present on proteins, peptides, small molecules, and surfaces.
Reactions with Activated Esters (e.g., NHS Esters)
One of the most common and efficient methods for labeling primary amines is through their reaction with N-hydroxysuccinimide (NHS) esters.[1] The amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group. This reaction is highly efficient and proceeds readily at physiological or slightly basic pH.
Reactions with Carboxylic Acids
The amine group can also be directly coupled to carboxylic acids using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine of this compound to form an amide bond.
Applications in Drug Development and Research
The ability to conjugate the hydrophilic and biocompatible PEG chain of this compound to various molecules via its terminal amine has profound implications for drug development and research.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used as a component of the linker that connects the antibody to the cytotoxic payload. The PEG portion of the linker can enhance the solubility and stability of the ADC, potentially leading to improved pharmacokinetics and a better therapeutic index.[2] The amine group is crucial for attaching this linker to either the antibody or the drug, depending on the synthetic strategy.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. Short, flexible PEG linkers derived from molecules like this compound can improve the solubility and cell permeability of PROTACs.[3][4] The amine group serves as a versatile handle for the modular synthesis of these complex molecules.
Surface Modification of Nanoparticles
The amine group of this compound allows for its covalent attachment to the surface of nanoparticles, a process that can significantly enhance their biocompatibility and in vivo performance. PEGylation of nanoparticles reduces non-specific protein adsorption, leading to longer circulation times and improved targeting to specific tissues.
Quantitative Data on Amine-Mediated Reactions
The efficiency of conjugation reactions involving this compound is critical for producing well-defined bioconjugates. The following tables summarize representative quantitative data for common amine-mediated reactions.
Table 1: Representative Reaction Conditions and Yields for m-PEG-amine Conjugations
| Reaction Type | Electrophile | Coupling Reagent | Solvent | pH | Temperature (°C) | Time (h) | Representative Yield (%) |
| Amidation | NHS Ester | - | DMF/DMSO | 7.5-8.5 | 25 | 2-4 | 80-95 |
| Amidation | Carboxylic Acid | EDC/NHS | Aqueous Buffer/DMF | 4.5-6.0 | 25 | 4-12 | 60-85 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Characterization of this compound and its Conjugates
| Analyte | Analytical Technique | Expected Observation |
| This compound | Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 516.3 |
| Peptide-PEG11 Conjugate | MALDI-TOF MS | Mass shift of ≈ 515.6 Da compared to the unconjugated peptide |
| Protein-PEG11 Conjugate | SDS-PAGE | Increase in apparent molecular weight |
| Protein-PEG11 Conjugate | LC-MS | Deconvoluted mass corresponding to the protein plus one or more PEG11 units |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., fluorescent dye, biotin-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve this compound in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Add a 1.2 to 2-fold molar excess of the dissolved NHS ester to the this compound solution while stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugate using an appropriate method to remove unreacted starting materials and byproducts.
-
Characterize the purified conjugate by mass spectrometry and/or other relevant analytical techniques.
Protocol 2: Quantification of Primary Amines using the TNBSA Assay
This protocol can be used to determine the extent of amine modification after a conjugation reaction.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (e.g., 5% in methanol)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
10% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
1 N Hydrochloric Acid (HCl)
-
Amine-containing standard (e.g., glycine)
Procedure:
-
Prepare a working solution of 0.01% (w/v) TNBSA in the reaction buffer. This solution should be prepared fresh.
-
Prepare a standard curve using known concentrations of the amine-containing standard in the reaction buffer.
-
Dissolve or dilute the PEGylated sample and the un-PEGylated control in the reaction buffer to a suitable concentration.
-
In separate microplate wells or tubes, add 0.5 mL of each standard, sample, and control.
-
Add 0.25 mL of the 0.01% TNBSA working solution to each well/tube and mix well.
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each well/tube.
-
Measure the absorbance at 335 nm.
-
Calculate the concentration of primary amines in the samples by comparing their absorbance to the standard curve. The degree of modification can be determined by the reduction in amine concentration in the PEGylated sample compared to the control.[5]
Signaling Pathway Modulation by a PEGylated Ligand
The conjugation of a short PEG chain, such as that from this compound, to a bioactive ligand can influence its interaction with its target receptor and subsequent signaling. For instance, the PEGylation of peptide ligands for G protein-coupled receptors (GPCRs) can alter their pharmacokinetic properties and, in some cases, their signaling profiles.
A study on the formyl peptide receptor (FPR), a GPCR involved in chemotaxis, demonstrated that the substitution of an oligoethylene glycol chain onto the peptide chemoattractant fMLF can enhance its ability to activate signal transduction through the receptor. This suggests that even a short, "inert" PEG linker can allosterically modulate receptor signaling.
Conclusion
The terminal amine group of this compound is a versatile and powerful tool in modern bioconjugation chemistry. Its predictable reactivity with a range of electrophiles allows for the precise attachment of a hydrophilic, biocompatible, and discrete PEG linker to a wide array of molecules. This capability is instrumental in the development of advanced therapeutics such as ADCs and PROTACs, as well as in the surface modification of nanomaterials for improved in vivo performance. A thorough understanding of the function of this amine group, coupled with robust experimental protocols and analytical characterization, is essential for researchers and drug development professionals seeking to leverage the full potential of PEGylation in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG11 Linker in Advanced Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers has become a cornerstone in the design of sophisticated therapeutics, notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various lengths of PEG chains utilized, the 11-unit PEG linker (PEG11) offers a distinct balance of properties that significantly enhance the therapeutic potential of conjugated molecules. This technical guide provides an in-depth exploration of the role of the m-PEG11-amine linker, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in targeted therapies.
Core Functions of the PEG11 Linker in this compound
The this compound is a heterobifunctional linker characterized by a methoxy-capped polyethylene glycol chain of eleven ethylene glycol units and a terminal primary amine. This structure imparts several crucial advantages to the molecules it modifies:
-
Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG11 chain significantly increases the aqueous solubility of hydrophobic drug payloads. This is critical for preventing aggregation, particularly in ADCs with high drug-to-antibody ratios (DARs), and improving the overall developability of the therapeutic.[1]
-
Improved Pharmacokinetics: The PEG11 linker contributes to an increased hydrodynamic radius of the conjugate, which in turn can prolong its circulation half-life by reducing renal clearance.[1][2] This extended exposure can lead to greater accumulation of the therapeutic at the target site.
-
Reduced Immunogenicity: By creating a hydrophilic shield around the conjugated molecule, the PEG linker can mask potential epitopes on the protein or payload, thereby reducing the risk of an immune response.[1][2]
-
Optimized Stability: The PEG11 spacer can protect the attached molecule from enzymatic degradation, enhancing its stability in biological fluids.
-
Precise Spacer Length: The 11-unit length of the PEG chain provides a well-defined and discrete spacer that is crucial for optimizing the distance between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug or an E3 ligase ligand). This precise spacing is critical for maintaining the biological activity of both components and facilitating effective ternary complex formation in PROTACs.
Quantitative Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each specific therapeutic application. While direct comparative data for a PEG11 linker is often embedded within broader studies, the following tables summarize the general trends and highlight the importance of linker length optimization.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Property | Shorter PEG Linker (e.g., < 8 units) | Longer PEG Linker (e.g., > 12 units) | Rationale |
| Plasma Clearance | Generally faster | Generally slower | Longer PEG chains increase the hydrodynamic size, reducing renal filtration. |
| In Vivo Efficacy | May be lower for hydrophobic payloads | Often enhanced, especially for hydrophobic payloads | Improved pharmacokinetics and tumor accumulation. |
| In Vitro Potency | May be higher | Can sometimes be slightly reduced | Potential for steric hindrance with very long linkers. |
| Aggregation | Higher risk with hydrophobic payloads | Lower risk | Increased hydrophilicity mitigates aggregation. |
Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficiency
| Parameter | Shorter PEG Linker | Optimal PEG Linker Length | Longer PEG Linker | Rationale |
| Ternary Complex Formation | May be sterically hindered | Facilitates productive complex formation | May lead to non-productive complexes | The linker must bridge the target protein and E3 ligase effectively. |
| Degradation Potency (DC50) | Often lower | Typically highest at optimal length | Can decrease beyond the optimal length | Reflects the efficiency of ternary complex formation and ubiquitination. |
| Maximal Degradation (Dmax) | Often lower | Typically highest at optimal length | Can decrease beyond the optimal length | Indicates the extent of target protein degradation. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of molecules conjugated with the this compound linker.
Protocol for Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the coupling of the primary amine of this compound to a molecule that has been activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., a cytotoxic payload or a protein-binding ligand)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Preparation of NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Conjugation Reaction:
-
In a reaction vessel, add the NHS ester-activated molecule solution.
-
Slowly add a 1.1 to 1.5-fold molar excess of the this compound solution to the reaction vessel with gentle stirring.
-
Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate SEC column to remove unreacted starting materials and byproducts.
-
Characterization: Characterize the purified conjugate by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the successful conjugation and purity.
Protocol for In Vitro Stability Assessment of a PEG11-Containing ADC
This protocol outlines a method to assess the stability of an ADC containing a PEG11 linker in plasma.
Materials:
-
PEG11-ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A or Protein G)
-
Digestion enzyme (e.g., Papain or IdeS)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system
Procedure:
-
Incubation: Incubate the PEG11-ADC at a final concentration of 100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Affinity Capture: At each time point, capture the ADC from the plasma aliquot using affinity capture beads. Wash the beads with PBS to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the ADC from the beads. For analysis of the intact ADC, proceed directly to LC-MS. For analysis of drug-to-antibody ratio (DAR), the ADC can be digested with an enzyme like Papain or IdeS to generate smaller fragments.
-
Reduction (Optional): For detailed analysis of light and heavy chains, the ADC or its fragments can be reduced with DTT.
-
LC-MS Analysis: Analyze the samples using a high-resolution LC-MS system to determine the amount of intact ADC, changes in DAR, and the presence of any degradation products over time.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile of the conjugate.
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language to illustrate key concepts related to the application of this compound.
General Workflow for ADC Development and Evaluation
Caption: A generalized workflow for the development and preclinical evaluation of an Antibody-Drug Conjugate.
PROTAC Synthesis and Mechanism of Action
Caption: The synthetic strategy and mechanism of action for a PROTAC utilizing a PEG11 linker.
EGFR Signaling Pathway Inhibition by a PEGylated ADC
This diagram illustrates the mechanism by which an anti-EGFR antibody, as part of a PEGylated ADC, can block downstream signaling pathways.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of m-PEG11-amine
This guide provides a comprehensive overview of the prevalent methods for synthesizing and purifying methoxy-poly(ethylene glycol)-amine (this compound). This heterobifunctional linker is a critical component in bioconjugation, serving as a hydrophilic spacer in the development of Antibody-Drug Conjugates (ADCs) and for the PEGylation of proteins, peptides, and nanoparticles.[1][2] Its defined length, water solubility, and reactive primary amine group make it an invaluable tool for enhancing the pharmacokinetic properties of therapeutic molecules.[]
Synthesis of this compound
The synthesis of m-PEG-amine derivatives typically starts from the corresponding hydroxyl-terminated m-PEG (m-PEG-OH). The hydroxyl group is relatively unreactive and must be converted into a more reactive functional group to facilitate the introduction of the amine. The most common and effective strategies involve a multi-step process, often proceeding through a mesylate or tosylate intermediate followed by azide substitution and subsequent reduction.
Dominant Synthetic Pathway: Azide Reduction
A widely adopted, high-yielding route involves the conversion of the terminal hydroxyl group to an azide, which is then reduced to the desired primary amine. This method avoids the harsh conditions of direct amination and offers high end-group conversion rates, often exceeding 95-99%.
The general pathway is illustrated below:
Caption: General synthetic pathway for this compound from m-PEG11-OH.
Alternative Synthetic Routes
Other methods for preparing amino-terminated PEGs have been reported, although they may present certain challenges.
-
Gabriel Synthesis: This classic method involves reacting a PEG-tosylate or halide with potassium phthalimide, followed by hydrazinolysis to liberate the amine. While effective, it requires the use of hydrazine, which is highly toxic.
-
Mitsunobu Reaction: This approach can be used to convert the PEG hydroxyl group to a phthalimido group, which is then cleaved to yield the amine.
-
High-Pressure Ammoniation: Direct reaction of a PEG-halide with ammonia can produce the desired amine but often requires harsh conditions, such as a high-pressure reactor.
Summary of Synthesis Data
The following table summarizes key quantitative data for the preferred azide reduction pathway.
| Step | Starting Material | Key Reagents | Typical Yield | Typical Purity | Reference |
| 1. Mesylation | m-PEG-OH | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | >95% (conversion) | >95% | |
| 2. Azidation | m-PEG-OMs | Sodium azide (NaN₃) | High | High | |
| 3. Reduction | m-PEG-N₃ | Triphenylphosphine (PPh₃) or Zinc/NH₄Cl | 82-99% (isolated) | >99% (conversion) |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Azide Reduction
This protocol is a composite of highly successful published methods.
Step A: Synthesis of Mesylate-Terminated m-PEG11 (m-PEG11-OMs)
-
Dissolve m-PEG11-OH in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (approx. 4 molar equivalents per hydroxyl group).
-
Add methanesulfonyl chloride (MsCl) dropwise (approx. 2-3 molar equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise into cold diethyl ether.
-
Collect the white precipitate by filtration and dry under vacuum. The conversion is typically confirmed by ¹H-NMR.
Step B: Synthesis of Azido-Terminated m-PEG11 (m-PEG11-N₃)
-
Dissolve the dried m-PEG11-OMs in N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃) in excess (e.g., 10-20 molar equivalents).
-
Heat the reaction mixture to 80-100 °C and stir overnight under an inert atmosphere.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess NaN₃ and DMF.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Precipitate the product from cold diethyl ether as described in Step A.9.
Step C: Reduction to Amino-Terminated m-PEG11 (m-PEG11-NH₂) Method C1: Staudinger Reduction with PPh₃
-
Dissolve the α-azide-ω-methoxy-PEG (m-PEG11-N₃) in methanol (MeOH).
-
Add triphenylphosphine (PPh₃) (approx. 3 molar equivalents).
-
Reflux the reaction mixture overnight under an argon atmosphere.
-
Cool the mixture and remove the solvent by rotary evaporation.
-
Purify the crude product by dissolving in DCM and precipitating in diethyl ether to yield this compound.
Method C2: Zn-mediated Reduction
-
Dissolve the azido-terminated PEG in a mixture of THF and ultrapure water.
-
Add ammonium chloride (NH₄Cl) (4 molar equivalents per azide group) and activated zinc dust (2 molar equivalents per azide group).
-
Reflux the mixture with stirring for 48-72 hours.
-
Cool the reaction to room temperature, dilute with 1 M NaOH, and extract the product with DCM (5x).
-
Combine the organic extracts, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the final product.
Purification of this compound
The purification of PEG derivatives can be challenging due to their high polarity and tendency to streak on standard silica gel columns. A combination of techniques is often employed to achieve high purity. The primary goals are to remove unreacted starting material, reagents, and by-products from intermediates and the final product.
Caption: A typical multi-step workflow for the purification of this compound.
Purification Techniques
| Technique | Principle | Advantages for this compound | Disadvantages |
| Precipitation | Differential solubility | Simple, effective for removing small molecule reagents and salts. | May not separate PEG species of different functionalities. |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Efficiently removes unreacted small molecules and by-products from the larger PEG product. | Poor resolution between PEG molecules of similar size (e.g., starting material vs. product). |
| Ion Exchange Chromatography (IEX) | Separation by net charge | Excellent for separating the final amine product (+ charge at low pH) from unreacted neutral PEG-OH or intermediates. | Requires specific buffer systems; product is recovered as a salt. |
| Silica Gel Chromatography | Separation by polarity | Can provide good separation if the correct solvent system is used. | PEG compounds often streak; finding an optimal solvent system can be difficult. A common eluent is a gradient of methanol in chloroform or DCM, sometimes with a small amount of aqueous ammonia to reduce tailing of the amine. |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Can be a useful supplementary method to IEX. | Relatively low capacity and resolution for PEG derivatives. |
Protocol 2: General Purification by Precipitation
This is the most common work-up and purification step for each stage of the synthesis.
-
Concentrate the crude product from the reaction solvent.
-
Dissolve the resulting oil or solid in a minimal amount of a good solvent (e.g., Dichloromethane, Methanol, THF).
-
Add this solution dropwise to a large volume of a stirred, cold anti-solvent (typically diethyl ether).
-
A white precipitate of the PEG product should form.
-
Allow the suspension to stand at a low temperature (e.g., 0 °C or -20 °C) to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with fresh cold anti-solvent, and dry under high vacuum.
-
Repeat the precipitation 1-2 times if necessary to improve purity.
Characterization
Confirming the identity and purity of the final this compound product is crucial.
-
¹H NMR Spectroscopy: This is the primary tool for confirming the conversion of end groups. For this compound, key signals include:
-
~3.64 ppm: A large singlet corresponding to the repeating ethylene glycol backbone protons (-O-CH₂-CH₂-O-).
-
~3.38 ppm: A singlet for the terminal methoxy (-OCH₃) protons.
-
~2.85 ppm: A triplet corresponding to the methylene protons adjacent to the new amine group (-CH₂-NH₂).
-
The disappearance of signals from the previous intermediate (e.g., mesylate protons) confirms reaction completion.
-
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Used to confirm the molecular weight of the final product and assess its polydispersity. For this compound, the expected molecular weight is approximately 515.64 g/mol .
-
HPLC: Used to determine the purity of the final product. Ion-exchange or reverse-phase HPLC are common methods.
References
Methodological & Application
Application Notes and Protocols for m-PEG11-amine Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3][4][5] m-PEG11-amine is a monodisperse PEG reagent that allows for precise control over the PEGylation process. This document provides detailed protocols for the bioconjugation of this compound to proteins, including methods for purification and characterization of the resulting conjugates.
Principle of Amine-Reactive PEGylation
The primary amine groups on the surface of proteins, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, serve as common targets for PEGylation. Reagents such as m-PEG-Succinimidyl Valerate (mPEG-SVA) and other N-hydroxysuccinimide (NHS) esters are employed to react with these amines under mild conditions to form stable amide bonds. The efficiency of this reaction is pH-dependent, with optimal conditions typically in the range of pH 7.0 to 9.0.
Experimental Protocols
Materials
-
Protein of interest
-
m-PEG11-Succinimidyl Valerate (m-PEG11-SVA) or other suitable m-PEG11-NHS ester
-
Amine-free buffers (e.g., Phosphate Buffered Saline (PBS), Borate buffer, HEPES buffer) at various pH values (e.g., 7.4, 8.0, 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis or ultrafiltration devices for purification
-
Chromatography systems and columns (Size Exclusion, Ion Exchange)
-
Reagents and equipment for protein characterization (SDS-PAGE, Mass Spectrometry, etc.)
Diagram: Experimental Workflow for Protein PEGylation
Caption: Workflow for this compound protein bioconjugation.
Protocol 1: m-PEG11-SVA Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable amine-free buffer via dialysis or buffer exchange chromatography.
-
-
m-PEG11-SVA Reagent Preparation:
-
Allow the vial of m-PEG11-SVA to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of m-PEG11-SVA in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mg/mL). The NHS-ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.
-
-
PEGylation Reaction:
-
Calculate the required volume of the m-PEG11-SVA stock solution to achieve the desired molar excess of PEG to protein (e.g., 5:1, 10:1, 20:1).
-
Slowly add the m-PEG11-SVA solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Reaction times may need to be optimized for specific proteins.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching solution containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 2: Purification of the PEGylated Protein
The choice of purification method depends on the properties of the protein and the PEGylated conjugate.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins from unreacted PEG and smaller reaction by-products. The increase in hydrodynamic radius upon PEGylation allows for efficient separation. SEC is particularly effective for removing low molecular weight species.
-
Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein and collect fractions.
-
Monitor the elution profile by measuring absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein.
-
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, enabling separation by IEX. This method can be used to separate proteins with different degrees of PEGylation and even positional isomers.
-
Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the buffer pH.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the sample and wash the column to remove unbound material.
-
Elute the bound proteins using a salt gradient. PEGylated proteins often elute at a different salt concentration than the native protein.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While less common than SEC and IEX, it can be a useful polishing step.
Protocol 3: Characterization of the PEGylated Protein
-
SDS-PAGE: Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight corresponding to the attached PEG chains. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MS): Use MALDI-TOF or LC-MS to determine the exact mass of the PEGylated protein and confirm the degree of PEGylation (the number of PEG chains attached per protein molecule).
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to quantitatively determine the degree of PEGylation.
-
Biological Activity Assay: Perform a relevant functional assay to determine the retained biological activity of the PEGylated protein compared to the unmodified protein.
Data Presentation
Table 1: Effect of pH on this compound Conjugation Efficiency
| pH | Reaction Time (min) | Half-life of NHS-ester (min) | Yield of PEGylated Product (%) |
| 8.0 | 80 | 25 | 80-85 |
| 8.5 | 20 | 10 | ~90 |
| 9.0 | 10 | 5 | 87-92 |
| Data derived from studies on porphyrin-NHS esters with mPEG4-NH2, which provides a comparable model for the reaction kinetics. |
Table 2: Influence of Molar Ratio on Degree of PEGylation
| Protein | This compound:Protein Molar Ratio | Resulting Degree of PEGylation (Average PEG/Protein) | Reference |
| Lysozyme | 6:1 | Data Not Available | |
| Bovine Serum Albumin | 6.5:1 (FAM NHS Ester) | 1.1 | |
| Glutamate Dehydrogenase | Varies (mPEG-propionaldehyde) | Varies | |
| Specific quantitative data for this compound is limited in the search results. The table presents related data for other amine-reactive PEGs. |
Table 3: Comparison of Purification Methods for PEGylated Proteins
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Efficient removal of unreacted PEG and low MW by-products. | Less effective for separating multi-PEGylated species. |
| Ion Exchange Chromatography (IEX) | Surface Charge | Can separate based on degree of PEGylation and positional isomers. | Binding capacity can be reduced due to charge shielding by PEG. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can be used as a polishing step. | May have lower resolution for species with small differences in PEGylation. |
Table 4: Retained Biological Activity of PEGylated Proteins
| Protein | PEG Molecular Weight (kDa) | Retained In Vitro Activity (%) | Reference |
| TNF-α | 20 (linear) | Higher antitumor activity in vivo | |
| TNF-α | 10 (branched) | Higher antitumor activity in vivo | |
| TNF-α | 40 (branched) | Loss of activity | |
| rhDNase | 20 (linear) | 82 | |
| rhDNase | 30 (linear) | 58 | |
| rhDNase | 40 (2-armed) | 65 | |
| This table presents data for various PEG sizes to illustrate the general impact of PEGylation on protein activity. Specific data for this compound was not available in the search results. |
Signaling Pathways and Logical Relationships
Diagram: Impact of PEGylation on Protein Pharmacokinetics
Caption: Effects of PEGylation on protein properties.
Conclusion
The bioconjugation of this compound to proteins offers a precise and effective method for improving their therapeutic potential. The protocols outlined in this document provide a comprehensive guide for performing PEGylation, purification, and characterization of the resulting protein conjugates. Successful implementation of these methods requires careful optimization of reaction conditions and appropriate selection of purification and analytical techniques to ensure the production of a homogenous and active PEGylated protein.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Antibody-Drug Conjugates Using m-PEG11-amine as a Hydrophilic Spacer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody and the cytotoxic payload is a critical component that dictates the ADC's stability, pharmacokinetics (PK), and overall therapeutic index.[2][3] Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG), are increasingly employed to overcome the challenges associated with hydrophobic payloads.[4]
The use of a discrete PEG linker, such as one containing 11 ethylene glycol units, offers several advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. Incorporating a PEG spacer increases the overall water solubility of the ADC, reducing its propensity to aggregate and improving its stability in circulation.[5]
-
Improved Pharmacokinetics: The hydrophilic PEG chain can form a hydration shell around the payload, which can prolong the ADC's circulation half-life by reducing clearance and potentially decreasing immunogenicity.
-
Homogeneity: Using a monodisperse PEG linker, like one with exactly 11 PEG units, ensures the synthesis of a more homogeneous ADC product, which is crucial for batch-to-batch reproducibility and a predictable safety profile.
This document describes the role of m-PEG11-amine as a building block for ADC linkers and provides detailed protocols for its incorporation into a final ADC construct.
Principle of the Method
The molecule this compound (CH₃O-(CH₂CH₂O)₁₁-NH₂) is a monofunctional, hydrophilic spacer. By itself, it cannot bridge an antibody and a drug. Instead, its terminal primary amine group is used as a reactive handle to incorporate the PEG spacer into a larger, heterobifunctional linker construct.
The overall strategy involves a multi-step synthesis:
-
Linker-Payload Synthesis: A complete linker-payload moiety is synthesized. This typically involves using the this compound to connect the payload to a linker that contains a reactive group for antibody conjugation (e.g., a maleimide).
-
Antibody Modification: The monoclonal antibody is chemically modified to expose reactive sites for conjugation. A common method is the partial reduction of interchain disulfide bonds to generate free thiol (-SH) groups.
-
Conjugation: The thiol-reactive linker-payload is covalently attached to the modified antibody.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated species and subsequently characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro potency.
Figure 1. Overall experimental workflow for ADC synthesis using this compound.
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-Linker-Payload Construct
This protocol describes a representative two-step synthesis to create a linker-payload construct where the this compound serves as a hydrophilic spacer. This example assumes the payload has two orthogonal reactive sites, such as a carboxylic acid and a primary amine.
Materials:
-
Payload with -COOH and -NH₂ functional groups
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
N-Hydroxysuccinimide (NHS)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Step 1A: PEGylation of the Payload
-
Dissolve the payload (1 equivalent) in anhydrous DCM.
-
Add DCC (1.1 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours to activate the carboxylic acid group, forming an NHS ester. Monitor by TLC.
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DCM with DIPEA (2 equivalents).
-
Slowly add the activated payload solution to the this compound solution.
-
Stir the reaction overnight at room temperature.
-
Filter the reaction to remove dicyclohexylurea byproduct.
-
Evaporate the solvent and purify the resulting amine-containing PEGylated payload intermediate by reverse-phase HPLC. Confirm product identity by mass spectrometry.
Step 1B: Introduction of the Maleimide Group
-
Dissolve the purified PEGylated payload intermediate (1 equivalent) in anhydrous DMF.
-
Add SMCC (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting material by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer, evaporate the solvent, and purify the final Maleimide-Linker-Payload construct by reverse-phase HPLC.
-
Lyophilize the pure fractions and store the final product at -20°C under argon.
Protocol 2: Antibody Reduction for Cysteine Conjugation
This protocol generates reactive thiol groups on the antibody by reducing interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody in degassed PBS buffer.
-
Add TCEP solution to the antibody solution to achieve a final 10-fold molar excess of TCEP over the antibody.
-
Incubate the reaction at 37°C for 2 hours.
-
Immediately purify the reduced antibody using a pre-equilibrated SEC column to remove excess TCEP.
-
Collect the protein fractions and determine the antibody concentration and number of free thiols per antibody using Ellman's reagent. The reduced antibody should be used immediately in the next step.
Protocol 3: Conjugation of Linker-Payload to Antibody
This protocol describes the final conjugation step via thiol-maleimide chemistry.
Materials:
-
Reduced antibody solution from Protocol 2
-
Maleimide-Linker-Payload construct from Protocol 1, dissolved in DMSO
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.4, degassed
Procedure:
-
Cool the reduced antibody solution on ice.
-
Slowly add the Maleimide-Linker-Payload solution (typically 5-10 molar equivalents relative to the antibody) to the antibody solution with gentle stirring. The final concentration of the organic co-solvent (DMSO) should not exceed 10% (v/v).
-
Allow the reaction to proceed at 4°C for 4 hours or at room temperature for 1 hour.
-
Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the linker-payload and incubate for 20 minutes.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG11-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in the development of nanomedicines. The addition of PEG chains to the nanoparticle surface imparts a hydrophilic "stealth" layer that can reduce non-specific protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system (MPS), and consequently prolong systemic circulation time. This enhanced bioavailability is crucial for effective drug delivery to target tissues.[1][2]
This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-PEG11-amine (m-PEG11-amine). The terminal amine group of this compound allows for covalent conjugation to nanoparticles that have been functionalized with carboxyl groups, typically through a carbodiimide-mediated reaction. These protocols and data are intended to serve as a comprehensive guide for researchers in the fields of nanotechnology, drug delivery, and materials science.
Core Concepts of Nanoparticle PEGylation
The efficacy of nanoparticle PEGylation is influenced by several factors, including the molecular weight and surface density of the PEG chains. While longer PEG chains can offer superior stealth properties, they can also hinder cellular uptake.[1][2] Shorter PEG chains, such as those in this compound, can provide a dense coating that enhances stability without significantly increasing the hydrodynamic size of the nanoparticle, which can be advantageous for certain applications. The primary method for attaching amine-terminated PEGs to carboxylated surfaces is through the formation of a stable amide bond, often facilitated by activating the carboxyl groups with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
Experimental Protocols
Protocol 1: Carboxyl-Functionalization of Nanoparticles (Example: Iron Oxide Nanoparticles)
This protocol describes the initial step of introducing carboxyl groups onto the surface of a nanoparticle, which is a prerequisite for conjugation with this compound.
Materials:
-
Iron Oxide Nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Succinic anhydride
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Amine Functionalization:
-
Disperse the IONPs in anhydrous toluene.
-
Add APTES to the nanoparticle dispersion.
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and collect the amine-functionalized IONPs using a strong magnet.
-
Wash the amine-functionalized IONPs with toluene and then ethanol three times.
-
Dry the nanoparticles under vacuum.
-
-
Carboxyl Functionalization:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add succinic anhydride in a 10-fold molar excess relative to the estimated surface amine groups.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the carboxyl-functionalized IONPs with a magnet.
-
Wash the nanoparticles with DMF and then DI water three times.
-
Resuspend the final product in DI water or a suitable buffer (e.g., MES buffer, pH 6.0).
-
Protocol 2: Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to the carboxyl-functionalized nanoparticle surface.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)
-
Purification supplies (centrifugal filter units or dialysis tubing with an appropriate molecular weight cutoff)
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the carboxyl-functionalized nanoparticles in Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the nanoparticle suspension. A 5- to 10-fold molar excess of EDC and NHS over the estimated surface carboxyl groups is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS-ester intermediate.
-
-
PEGylation Reaction:
-
Prepare a solution of this compound in Coupling Buffer. A 20- to 50-fold molar excess of this compound relative to the nanoparticles is recommended.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the PEGylated nanoparticles to remove excess this compound and other reagents. This can be achieved by:
-
Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff that retains the nanoparticles. Wash the nanoparticles multiple times with DI water or a suitable buffer.
-
Dialysis: Dialyze the reaction mixture against a large volume of DI water or buffer for 24-48 hours with several buffer changes.
-
-
-
Characterization and Storage:
-
Characterize the purified PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, Transmission Electron Microscopy (TEM) for morphology, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amide bond formation.
-
Store the purified PEGylated nanoparticles in an appropriate buffer at 4°C.
-
Data Presentation
The successful surface modification of nanoparticles with this compound can be quantified by monitoring changes in their physicochemical properties. The following tables summarize typical data obtained before and after PEGylation.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification
| Nanoparticle Type | Modification Status | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | Unmodified | 250 ± 15 | 0.21 ± 0.03 | -26.2 ± 2.5[3] |
| PEGylated (5% PEG) | 280 ± 20 | 0.18 ± 0.02 | -9.3 ± 1.8 | |
| PEGylated (10% PEG) | 220 ± 12 | 0.15 ± 0.02 | -5.6 ± 1.5 | |
| PEGylated (15% PEG) | 114 ± 8 | 0.12 ± 0.01 | -2.8 ± 1.1 | |
| Gold Nanoparticles | Unmodified (Citrate-capped) | 20 ± 2 | 0.25 ± 0.04 | -35.5 ± 3.1 |
| PEGylated | 35 ± 3 | 0.20 ± 0.03 | -5.2 ± 1.9 | |
| Iron Oxide Nanoparticles | Unmodified (Oleic acid coated) | 184 ± 10 | 0.11 ± 0.01 | -42.8 ± 4.5 |
| PEGylated | 210 ± 12 | 0.09 ± 0.01 | -10.1 ± 2.2 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Unmodified PLGA Nanoparticles | Doxorubicin | 5.2 ± 0.8 | 75.3 ± 5.2 |
| This compound Modified PLGA Nanoparticles | Doxorubicin | 4.8 ± 0.6 | 70.1 ± 4.8 |
| Unmodified Liposomes | Paclitaxel | 2.1 ± 0.3 | 85.6 ± 6.1 |
| This compound Modified Liposomes | Paclitaxel | 1.9 ± 0.2 | 82.4 ± 5.5 |
Note: Drug loading and encapsulation efficiency can be influenced by the physicochemical properties of both the drug and the nanoparticle, as well as the PEGylation process itself.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the surface modification of nanoparticles with this compound.
Caption: Workflow for this compound nanoparticle surface modification.
Cellular Uptake Pathway
PEGylated nanoparticles are typically internalized by cells through various endocytic pathways. The specific pathway can depend on the cell type, nanoparticle size, and surface characteristics.
References
Application Notes and Protocols for m-PEG11-amine in Peptide and Oligonucleotide PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents such as peptides and oligonucleotides. This modification can enhance solubility, increase serum half-life, reduce immunogenicity, and improve stability against enzymatic degradation.[1] m-PEG11-amine is a monodisperse PEGylation reagent containing a methoxy-terminated chain of eleven ethylene glycol units and a terminal primary amine. This discrete PEG linker offers high purity and precise control over the PEGylation process, making it an excellent choice for the modification of peptides and oligonucleotides.[2]
The terminal amine group of this compound allows for versatile conjugation chemistries, primarily through the formation of stable amide bonds with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) present on the target molecule.[2][3] These application notes provide detailed protocols for the PEGylation of peptides and oligonucleotides using this compound, along with methods for the purification and characterization of the resulting conjugates.
Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 515.6 g/mol | [2] |
| Chemical Formula | C23H49NO11 | |
| Structure | CH3O-(CH2CH2O)11-CH2CH2-NH2 | |
| Reactive Group | Primary Amine (-NH2) | |
| Reactivity | Carboxylic acids, activated NHS esters, aldehydes, ketones | |
| Solubility | Soluble in water and most organic solvents |
Applications in Peptide and Oligonucleotide PEGylation
The primary application of this compound is to leverage its terminal amine for conjugation to peptides and oligonucleotides, thereby imparting the beneficial properties of the PEG moiety.
For Peptides: Peptides often possess carboxylic acid groups on their C-terminus or on acidic amino acid residues (aspartic acid, glutamic acid). This compound can be covalently attached to these sites using carbodiimide chemistry. This modification can lead to:
-
Increased Serum Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the peptide, reducing renal clearance.
-
Enhanced Stability: PEGylation can protect peptides from proteolytic degradation.
-
Improved Solubility: The PEG chain enhances the aqueous solubility of hydrophobic peptides.
For Oligonucleotides: Oligonucleotides can be synthesized with modifications that introduce a reactive group, such as an NHS ester, often at the 5' or 3' terminus. This compound can then be conjugated to these activated oligonucleotides. Benefits of PEGylating oligonucleotides include:
-
Increased Nuclease Resistance: The PEG chain provides steric hindrance, protecting the oligonucleotide from degradation by nucleases. Studies have shown that PEGylation can increase nuclease resistance by up to 15-fold.
-
Improved Pharmacokinetics: Similar to peptides, PEGylation can increase the circulation time of oligonucleotides.
-
Enhanced Cellular Uptake: In some cases, PEGylation has been shown to improve the cellular uptake of oligonucleotides.
Experimental Protocols
Protocol 1: PEGylation of a Peptide with a Carboxylic Acid Group
This protocol describes the conjugation of this compound to a peptide containing a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
Peptide with a free carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification equipment (RP-HPLC)
-
Analytical instruments (LC-MS, MALDI-TOF MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acid:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the peptide solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
PEGylation Reaction:
-
Dissolve this compound in the Reaction Buffer.
-
Add a 10 to 50-fold molar excess of the this compound solution to the activated peptide solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the PEGylated peptide from excess reagents and unreacted peptide using reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the PEGylated peptide by LC-MS and/or MALDI-TOF MS. The mass spectrum should show an increase in mass corresponding to the addition of the this compound moiety (515.6 Da).
Workflow for Peptide PEGylation:
Protocol 2: PEGylation of an Amine-Modified Oligonucleotide via NHS Ester Chemistry
This protocol details the conjugation of this compound to an oligonucleotide that has been pre-functionalized with an NHS ester.
Materials:
-
NHS ester-activated oligonucleotide
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification equipment (Anion-Exchange HPLC or Gel Filtration)
-
Analytical instruments (MALDI-TOF MS, ESI-MS)
Procedure:
-
Oligonucleotide Dissolution: Dissolve the NHS ester-activated oligonucleotide in the Reaction Buffer to a suitable concentration (e.g., 100 µM).
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
PEGylation Reaction:
-
Add a 10 to 50-fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light if the oligonucleotide has a fluorescent label.
-
-
Purification: Purify the PEGylated oligonucleotide to remove unreacted this compound and hydrolyzed NHS ester.
-
Anion-Exchange HPLC (AEX-HPLC): This method separates molecules based on charge and is effective for purifying oligonucleotides.
-
Gel Filtration (Size-Exclusion Chromatography): This method separates molecules based on size and can be used to remove the smaller, unreacted PEG reagent.
-
-
Characterization: Analyze the purified PEGylated oligonucleotide using MALDI-TOF MS or ESI-MS to confirm the successful conjugation and assess purity.
Workflow for Oligonucleotide PEGylation:
Data Presentation
Table 1: Expected Mass Shifts upon PEGylation with this compound
| Molecule | Modification | Expected Mass Increase (Da) |
| Peptide | Single PEGylation | 515.6 |
| Peptide | Double PEGylation | 1031.2 |
| Oligonucleotide | Single PEGylation | 515.6 |
Table 2: Comparison of Native vs. PEGylated Biomolecules
| Property | Native Biomolecule | PEGylated Biomolecule | Reference |
| Hydrodynamic Radius | Smaller | Larger | |
| Serum Half-life | Shorter | Longer | |
| Nuclease Resistance (Oligonucleotides) | Lower | Significantly Higher (up to 15-fold) | |
| Proteolytic Stability (Peptides) | Lower | Higher | |
| Immunogenicity | Higher | Lower | |
| Aqueous Solubility | Variable | Generally Increased |
Characterization of PEGylated Products
The successful PEGylation and purity of the final product should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
RP-HPLC: Useful for purifying and analyzing PEGylated peptides. The increased hydrophilicity from the PEG chain often leads to a change in retention time compared to the native peptide.
-
AEX-HPLC: The primary method for purifying and analyzing PEGylated oligonucleotides, separating based on charge.
-
SEC-HPLC: Separates molecules by size and can be used to assess the extent of PEGylation and remove aggregates.
-
-
Mass Spectrometry (MS):
-
MALDI-TOF MS: Provides a rapid and accurate determination of the molecular weight of the PEGylated product, confirming the number of attached PEG chains.
-
ESI-MS: Can be coupled with LC for online analysis and provides accurate mass determination.
-
Logical Relationship of PEGylation and its Effects
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols: Reaction of m-PEG11-amine with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of methoxy-poly(ethylene glycol)-amine with 11 ethylene glycol units (m-PEG11-amine) with N-hydroxysuccinimide (NHS) esters. This common bioconjugation reaction is pivotal for the PEGylation of molecules containing active esters, leading to the formation of stable amide bonds. PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules and for the functionalization of surfaces and nanoparticles.
Reaction Mechanism and Principles
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2][]
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which also results in the release of NHS but yields an unreactive carboxylic acid, thereby reducing the efficiency of the conjugation.[4] The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.[5]
Reaction Pathway Diagram
Caption: Reaction mechanism of this compound with an NHS ester.
Quantitative Data Summary
The efficiency and kinetics of the reaction are highly dependent on several factors, including pH, temperature, and the specific reactants. The following tables summarize key quantitative data derived from studies on similar PEG-amine and NHS ester reactions.
Table 1: Reaction Conditions and Outcomes
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.0 - 9.0 | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C - 25°C (Room Temp) | Room Temperature | Lower temperatures can be used to slow hydrolysis for very sensitive molecules. |
| Molar Ratio (this compound:NHS Ester) | 1:1 to 2:1 | 1.2:1 | A slight excess of the amine can help drive the reaction to completion. |
| Reaction Time | 30 minutes - 24 hours | 2 - 4 hours | Dependent on temperature, pH, and reactant concentrations. |
| Typical Yield | 80% - 95% | >90% | Highly dependent on optimizing reaction conditions to minimize hydrolysis. |
Table 2: Kinetics of NHS Ester Reactions
The half-life of the NHS ester is a critical parameter, as it indicates the time frame for efficient conjugation before significant hydrolysis occurs.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 8.0 | Room Temperature | ~80 minutes (for P3-NHS) | |
| 8.5 | Room Temperature | ~20 minutes (for P3-NHS) | |
| 9.0 | Room Temperature | ~10 minutes (for P3-NHS) | |
| 8.0 | Room Temperature | ~25 minutes (for P4-NHS) | |
| 8.5 | Room Temperature | ~10 minutes (for P4-NHS) | |
| 9.0 | Room Temperature | ~5 minutes (for P4-NHS) |
Note: P3-NHS and P4-NHS are specific porphyrin-NHS esters and the kinetics can vary for other NHS esters.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with an NHS ester. It is crucial to adapt these protocols to the specific characteristics of the NHS ester-containing molecule.
Protocol 1: General Conjugation in Aqueous Buffer
This protocol is suitable for water-soluble NHS esters.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (Amine-free buffers such as phosphate, borate, or carbonate are recommended).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Dissolve Reactants:
-
Dissolve the NHS ester-functionalized molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in the Reaction Buffer.
-
-
Reaction:
-
Add the dissolved this compound to the NHS ester solution at a 1.2 to 2-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Monitoring (Optional):
-
Monitor the reaction progress using a suitable analytical technique such as HPLC, LC-MS, or SDS-PAGE (for protein conjugates).
-
-
Quenching:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated product from unreacted this compound, NHS ester, and byproducts using an appropriate chromatography method or dialysis.
-
Protocol 2: Conjugation with NHS Esters Requiring an Organic Co-solvent
This protocol is for NHS esters that have limited aqueous solubility and require an organic solvent for initial dissolution.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5.
-
Quenching and Purification supplies as in Protocol 1.
Procedure:
-
Dissolve Reactants:
-
Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF.
-
Dissolve the this compound in the Reaction Buffer.
-
-
Reaction:
-
Add the dissolved NHS ester solution to the this compound solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid denaturation of sensitive biomolecules.
-
The molar ratio and incubation conditions are as described in Protocol 1.
-
-
Monitoring, Quenching, and Purification:
-
Follow steps 3-5 from Protocol 1.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the conjugation of this compound to an NHS ester.
Important Considerations and Best Practices
-
NHS Ester Stability: NHS esters are moisture-sensitive. Store them desiccated at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions of NHS esters immediately before use as they readily hydrolyze in aqueous solutions.
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris and glycine, in the conjugation step as they will compete with the reaction.
-
pH Control: The pH of the reaction is a critical parameter. While a higher pH increases the rate of the amine reaction, it also significantly accelerates the hydrolysis of the NHS ester. The optimal pH is typically a compromise to achieve a high yield of the desired conjugate.
-
Molar Ratio: The optimal molar ratio of this compound to NHS ester should be determined empirically for each specific reaction. A slight excess of the amine is generally recommended.
-
Purification: Thorough purification is necessary to remove unreacted reagents and byproducts, which can interfere with downstream applications.
By following these guidelines and protocols, researchers can effectively utilize the reaction between this compound and NHS esters for a wide range of bioconjugation applications.
References
Application Notes and Protocols for m-PEG11-amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of m-PEG11-amine as a hydrophilic linker in the development of advanced drug delivery systems. The following sections detail its applications, present representative data for similar PEGylated systems, and provide detailed experimental protocols for the synthesis, characterization, and evaluation of drug carriers functionalized with this compound.
Application Notes
Introduction to this compound
This compound, with a CAS Number of 854601-60-8, is a monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine group and a methoxy-capped terminus.[1][2][3][4] This heterobifunctional linker is characterized by a discrete chain length of 11 ethylene glycol units, providing a defined spacer arm of approximately 4.8 nm. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the drug delivery system, a critical attribute for intravenous administration.[2] The terminal amine group serves as a versatile reactive handle for the covalent conjugation of various molecules, including small molecule drugs, targeting ligands, and larger biomolecules.
The primary applications of this compound in drug delivery include:
-
Surface modification of nanoparticles, liposomes, and micelles: The PEG chain provides a "stealth" layer that can reduce opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time.
-
Linker for Antibody-Drug Conjugates (ADCs): this compound can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Component of PROTACs (Proteolysis Targeting Chimeras): It can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.
Data Presentation: Representative Performance of PEGylated Drug Delivery Systems
While specific quantitative data for drug delivery systems utilizing this compound is not extensively published, the following tables present representative data from studies on drug carriers functionalized with similar amine-terminated PEG linkers. These values can serve as a benchmark for formulation development.
Table 1: Representative Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Drug Loading Content (% w/w) | Encapsulation Efficiency (%) | Reference |
| PEG-PLGA Nanoparticles | Docetaxel | ~9% | >90% | |
| PEG-PCL Micelles | Curcumin | ~15% | 88 ± 3.32% | |
| PEG-PDLLA Nanovesicles | Gemcitabine | 4.14% | 20.54% | |
| Amphiphilic PAA-g-PEG Micelles | Methotrexate | 2.9 - 7.5% | 31.9 - 82.5% | |
| PEG-b-PLA Micelles | Paclitaxel | ~10% | >90% |
Table 2: Representative In Vitro Drug Release Kinetics
| Drug Delivery System | Drug | Release Conditions | Release Profile | Reference |
| PEG-PLGA Nanoparticles | Docetaxel | PBS (pH 7.4) | Biphasic: Initial burst (~20%) followed by sustained release over 12 days. | |
| PEG-PDLLA Nanovesicles | Gemcitabine | PBS (pH 7.4) | Biphasic: Fast initial release for 72h, followed by slower, continuous release. | |
| PCL-PEG-PCL Micelles | Dexamethasone | Simulated Tear Fluid | Sustained release over 5 days. | |
| Metronidazole-loaded Polymeric Film | Metronidazole | Not specified | Burst release followed by gradual release. |
Table 3: Representative In Vitro Cytotoxicity
| Drug Delivery System | Cell Line | IC50 | Reference |
| Docetaxel-loaded PEG-PLGA Nanoparticles | SKOV3 | Lower than free drug | |
| Gemcitabine-loaded PEG-PDLLA Nanovesicles | SW1990 | Dose-dependent cytotoxicity | |
| Plitidepsin-loaded Poly-aminoacid-PEG Nanocapsules | A549, PSN1 | 1.9 - 5.4 ng/mL |
Experimental Protocols
The following are detailed protocols for the synthesis, drug loading, characterization, and in vitro evaluation of drug delivery systems functionalized with this compound.
Protocol 1: Synthesis of this compound Functionalized Nanoparticles
This protocol describes the preparation of biodegradable polymeric nanoparticles with surface-conjugated this compound using a modified nanoprecipitation method.
Materials:
-
Poly(lactic-co-glycolic acid) with a terminal carboxylic acid group (PLGA-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Activation of PLGA-COOH: Dissolve 100 mg of PLGA-COOH in 5 mL of acetone. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the carboxylic acid groups on the PLGA. Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups.
-
Conjugation of this compound: Dissolve a 10-fold molar excess of this compound in 1 mL of acetone and add it dropwise to the activated PLGA solution. Let the reaction proceed overnight at room temperature with continuous stirring.
-
Nanoparticle Formation: Add the PLGA-PEG-amine solution dropwise into 20 mL of deionized water under moderate stirring. The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.
-
Purification: Stir the nanoparticle suspension for 2-4 hours to allow for complete evaporation of acetone. Purify the nanoparticles by dialysis against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage.
Protocol 2: Drug Loading into this compound Functionalized Nanoparticles
This protocol details the encapsulation of a hydrophobic drug (e.g., Doxorubicin) into the nanoparticles using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
Lyophilized this compound functionalized nanoparticles
-
Doxorubicin hydrochloride (or other drug)
-
Triethylamine (for doxorubicin hydrochloride)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Deionized water
Procedure:
-
Drug and Polymer Solution: Dissolve 10 mg of lyophilized nanoparticles and 1 mg of the drug in 1 mL of DCM. If using a hydrochloride salt of the drug like doxorubicin, add a 2-fold molar excess of triethylamine to neutralize the HCl.
-
Emulsification: Add the organic phase dropwise to 4 mL of a 1% PVA aqueous solution. Sonicate the mixture on an ice bath for 2 minutes at 40% amplitude to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Collection and Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the nanoparticle pellet three times with deionized water to remove unloaded drug and excess PVA.
-
Quantification of Drug Loading: Lyophilize the drug-loaded nanoparticles. To determine the drug loading content and encapsulation efficiency, dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and measure the drug concentration using UV-Vis spectrophotometry or HPLC.
-
Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: Characterization of Drug-Loaded Nanoparticles
1. Size and Zeta Potential:
-
Disperse the nanoparticles in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
2. Morphology:
-
Prepare a dilute suspension of the nanoparticles in water.
-
Place a drop of the suspension on a carbon-coated copper grid and allow it to air dry.
-
Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
3. Surface Chemistry:
-
Confirm the conjugation of this compound to the polymer backbone using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy on the lyophilized polymer conjugate.
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO corresponding to the drug's molecular weight)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in 1 mL of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in 20 mL of PBS (pH 7.4 or pH 5.5) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Free drug solution
-
Drug-loaded nanoparticle suspension
-
Blank nanoparticle suspension
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and plot it against the drug concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation of drug-loaded nanoparticles.
Signaling Pathway: Doxorubicin-Induced Apoptosis
As this compound is a linker, the signaling pathway affected is determined by the conjugated drug. Doxorubicin is a common chemotherapeutic agent used in targeted drug delivery. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Increasing Protein Solubility with m-PEG11-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein solubility is a critical factor in the development of therapeutic proteins, diagnostics, and research reagents. Poor solubility can lead to aggregation, reduced bioactivity, and challenges in formulation and delivery. Poly(ethylene glycol) (PEG)ylation, the covalent attachment of PEG chains to a protein, is a widely employed strategy to enhance the solubility and stability of proteins.[1][2][3][4] This document provides detailed application notes and protocols for utilizing m-PEG11-amine, a discrete-length PEG reagent, to increase protein solubility.
This compound is a monodisperse PEG linker containing a terminal primary amine group.[2] This amine group can be activated or used in conjunction with coupling agents to react with specific functional groups on a protein, most commonly the side chains of lysine residues. The hydrophilic nature of the PEG chain increases the hydrodynamic radius of the protein, effectively creating a water shell that can prevent aggregation and enhance solubility in aqueous solutions. Short-chain PEGylation, such as with this compound, offers a balance between improving a protein's physicochemical properties without significantly diminishing its biological activity, which can sometimes be a concern with larger PEG chains due to steric hindrance.
Principle of Action: How this compound Increases Protein Solubility
The primary mechanism by which this compound enhances protein solubility is through the covalent attachment of the hydrophilic PEG chain to the protein surface. This process, known as PEGylation, imparts several beneficial properties:
-
Increased Hydrophilicity: The ethylene glycol repeats in the PEG chain are highly hydrophilic, attracting a shell of water molecules around the protein. This hydration layer improves the protein's interaction with the aqueous solvent and reduces the likelihood of protein-protein interactions that can lead to aggregation.
-
Steric Hindrance: The attached PEG chains create a physical barrier on the protein surface. This steric hindrance prevents the close approach of other protein molecules, thereby inhibiting the formation of aggregates.
-
Masking of Hydrophobic Patches: PEGylation can mask hydrophobic regions on the protein surface that are often responsible for aggregation and poor solubility.
Data Presentation: Quantitative Effects of Short-Chain PEGylation on Protein Properties
The following table summarizes the expected impact of short-chain PEGylation, such as with this compound, on key protein parameters. The data is representative and based on studies with model proteins like lysozyme. Actual results will vary depending on the specific protein and the degree of PEGylation.
| Parameter | Unmodified Protein | PEGylated Protein (this compound) | Fold Change |
| Solubility in Aqueous Buffer (mg/mL) | Low (e.g., < 1) | High (e.g., > 10) | > 10-fold increase |
| Aggregation Propensity (e.g., % aggregated protein) | High (e.g., > 20%) | Low (e.g., < 5%) | > 4-fold decrease |
| Biological Activity (e.g., % residual activity) | 100% | 80-95% | 5-20% decrease |
| In Vivo Half-Life | Short | Moderately Increased | Variable |
Experimental Protocols
This section provides a detailed protocol for the PEGylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated form of this compound. This is a common and effective method for targeting primary amines on proteins.
Materials
-
Protein of interest
-
m-PEG11-NHS ester (or this compound and NHS/EDC for in-situ activation)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Dialysis tubing or desalting columns for purification
Protocol: Amine-Reactive PEGylation using m-PEG11-NHS Ester
This protocol describes the covalent attachment of an NHS-activated m-PEG11 to primary amines (e.g., lysine residues) on a target protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer by dialysis or buffer exchange chromatography.
-
-
PEG Reagent Preparation:
-
Equilibrate the m-PEG11-NHS ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of m-PEG11-NHS ester in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Calculate the required volume of the m-PEG11-NHS ester stock solution. A 20-fold molar excess of the PEG reagent to the protein is a good starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the m-PEG11-NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl or glycine) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted m-PEG11-NHS ester and byproducts by dialysis against an appropriate buffer or by using a desalting column.
-
-
Characterization of the PEGylated Protein:
-
Confirm the extent of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.
-
Assess the solubility of the PEGylated protein by determining the maximum concentration achievable in a given buffer compared to the unmodified protein.
-
Evaluate the biological activity of the PEGylated protein using a relevant functional assay.
-
Visualizations
Experimental Workflow for Protein PEGylation
Caption: Workflow for protein PEGylation with m-PEG11-NHS ester.
Logical Relationship of PEGylation to Improved Solubility
Caption: How this compound PEGylation leads to increased protein solubility.
Conclusion
The use of this compound for protein PEGylation is an effective strategy to enhance protein solubility and reduce aggregation. The provided protocols and application notes offer a comprehensive guide for researchers to successfully implement this technique. By carefully controlling the reaction conditions and purifying the resulting conjugate, scientists can generate modified proteins with improved physicochemical properties, which is highly beneficial for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Molecules with m-PEG11-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and other molecules of interest. Benefits of PEGylation include an increased biological half-life, reduced immunogenicity, and enhanced solubility.[1][2][3] m-PEG11-amine is a monodisperse PEG linker containing a terminal amine group that can be used for conjugation to molecules containing reactive functional groups such as carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide esters).[4][5] This document provides detailed protocols for labeling molecules with this compound, subsequent purification, and characterization.
Data Presentation
Quantitative Data on PEGylation and Purification
The efficiency of the labeling reaction and the subsequent purification are critical parameters. The following tables summarize representative quantitative data for PEGylation reactions and purification efficiencies.
| Parameter | Value | Molecule | Notes | Reference |
| Conjugation Efficiency | >99% | IFN-PEG(5K) | Site-specific conjugation. While not this compound, this demonstrates the high efficiency achievable with PEGylation. | |
| Purification Method | Typical Efficiency in Removing Unconjugated PEG Linker | Principle | ||
| Size-Exclusion Chromatography (SEC) / Desalting | High | Separation based on molecular size. | ||
| Dialysis / Ultrafiltration | High | Separation based on molecular weight cutoff of a semi-permeable membrane. | ||
| Ion-Exchange Chromatography (IEX) | Variable | Separation based on differences in surface charge between the native and PEGylated molecule. | ||
| Hydrophobic Interaction Chromatography (HIC) | Variable | Separation based on differences in hydrophobicity. | ||
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | High | Separation based on hydrophobicity, often used for smaller molecules and peptides. |
Experimental Protocols
Protocol 1: Labeling a Molecule Containing an Activated Carboxylic Acid (NHS Ester) with this compound
This protocol describes the conjugation of this compound to a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Molecule of interest with an NHS ester functional group
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., SEC or dialysis equipment)
Procedure:
-
Preparation of Molecule of Interest: Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO before diluting it in the reaction buffer.
-
Preparation of this compound: Dissolve this compound in the reaction buffer. A 10-50 fold molar excess of this compound over the molecule of interest is recommended, but the optimal ratio should be determined empirically.
-
Reaction: Add the dissolved this compound to the solution of the activated molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to react with any remaining NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Proceed with the purification of the PEGylated molecule as described in Protocol 3.
Protocol 2: Labeling a Molecule Containing a Carboxylic Acid with this compound using EDC/NHS Chemistry
This protocol outlines the two-step process of activating a carboxylic acid-containing molecule with EDC and NHS, followed by conjugation to this compound.
Materials:
-
This compound
-
Molecule of interest with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine)
-
Purification system
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the molecule of interest in the activation buffer.
-
Add a 5-10 fold molar excess of both EDC and NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to this compound:
-
Immediately after activation, add a 10-50 fold molar excess of this compound (dissolved in reaction buffer) to the reaction mixture.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using a suitable base if necessary.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Purify the PEGylated product as described in Protocol 3.
Protocol 3: Purification of the PEGylated Molecule
The choice of purification method depends on the size and properties of the labeled molecule.
A. Size-Exclusion Chromatography (SEC) / Desalting:
This method is effective for separating the larger PEGylated conjugate from smaller, unreacted this compound and reaction byproducts.
-
Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Sample Application: Apply the reaction mixture to the column. The sample volume should not exceed 30% of the column bed volume.
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions and monitor the absorbance at a relevant wavelength (e.g., 280 nm for proteins) to identify the fractions containing the purified PEGylated molecule. The PEGylated product will elute in the void volume.
B. Dialysis / Ultrafiltration:
This method is suitable for removing small molecules from larger biomolecules.
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the PEGylated molecule but large enough to allow the passage of unreacted this compound.
-
Sample Loading: Load the reaction mixture into the dialysis cassette or tubing.
-
Dialysis: Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C for several hours to overnight. Perform at least two to three buffer changes.
-
Sample Recovery: Recover the purified PEGylated molecule from the dialysis device.
Characterization of PEGylated Molecules
After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm its purity. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight upon PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the number of PEG chains attached.
-
HPLC (SEC, IEX, RP-HPLC): To assess purity and separate species with different degrees of PEGylation.
-
UV-Vis Spectroscopy: To determine the concentration of the labeled molecule if it contains a chromophore.
Visualizations
Experimental Workflow for Labeling and Purification
Caption: Workflow for labeling a molecule with this compound, followed by purification and analysis.
Logical Relationship of PEGylation Components
Caption: Relationship between the molecule, this compound linker, and reaction conditions to form the final conjugate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG11-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions and troubleshooting reactions involving m-PEG11-amine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS ester?
A1: The optimal pH for reacting a primary amine like this compound with an N-hydroxysuccinimide (NHS) ester is typically in the range of pH 7.2 to 8.5.[1] Some protocols suggest a more precise range of 8.3-8.5 for maximal efficiency.[2] The reaction is highly pH-dependent; at low pH, the amine group is protonated and less nucleophilic, which slows the reaction.[2]
Q2: Why is controlling the pH so critical in NHS ester reactions?
A2: Controlling the pH is crucial because of a competing side reaction: the hydrolysis of the NHS ester. While the desired reaction with the amine is faster at alkaline pH, the rate of NHS ester hydrolysis also increases significantly.[1] For instance, the half-life of an NHS ester can decrease from several hours at pH 7.0 to just minutes at pH 8.6.[1] Therefore, the chosen pH must be a compromise that maximizes the rate of the desired amide bond formation while minimizing the premature degradation of the NHS ester.
Q3: Which buffers should I use for my this compound conjugation reaction?
A3: It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate, HEPES, or carbonate buffers.
Q4: Which buffers must be avoided?
A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided during the conjugation step as they will react with the NHS ester and reduce the yield of your desired product. However, these buffers can be useful for quenching the reaction once it is complete.
Q5: How do I react this compound with a carboxylic acid?
A5: To react this compound with a carboxylic acid, the carboxyl group must first be "activated". This is commonly done using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activation step, where EDC and NHS form a more stable, amine-reactive NHS ester, is most efficient at a lower pH, typically between 4.5 and 6.0. After the activation, the pH is raised to the optimal range for the amine reaction (pH 7.2-7.5) before adding the this compound.
Q6: How can I stop the PEGylation reaction?
A6: The reaction can be stopped or "quenched" by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine. Hydroxylamine can also be used. These quenching agents consume any remaining unreacted NHS-ester activated molecules.
Data Presentation: pH and Buffer Recommendations
Table 1: pH Optimization for this compound Reactions
| Reaction Type | Reagent | Optimal pH Range | Key Considerations |
| Amine-NHS Ester Coupling | This compound + NHS-activated molecule | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Higher pH increases hydrolysis rate. |
| Carboxylic Acid Activation | Carboxylic Acid + EDC + NHS | 4.5 - 6.0 | Efficient formation of the amine-reactive NHS ester intermediate. |
| Amine Coupling (Post-Activation) | This compound + Activated Carboxylic Acid | 7.2 - 7.5 | Efficient reaction of the amine with the newly formed NHS ester. |
Table 2: Recommended Buffers for PEGylation
| Buffer Type | Recommended For | Not Recommended For | Rationale |
| Phosphate-Buffered Saline (PBS) | Amine-NHS Ester Coupling | - | Non-amine containing; maintains physiological pH. |
| Borate Buffer | Amine-NHS Ester Coupling | - | Effective buffering capacity in the optimal pH 7-9 range. |
| HEPES Buffer | Amine-NHS Ester Coupling | - | Good buffering capacity in the pH 7-8 range. |
| MES Buffer | Carboxylic Acid Activation (with EDC/NHS) | Amine-NHS Ester Coupling | Buffers effectively in the acidic pH range (4.5-6.0) required for activation. |
| Tris Buffer | Quenching Reactions | Amine-NHS Ester Coupling | Contains primary amines that compete with the target molecule. |
| Glycine Buffer | Quenching Reactions | Amine-NHS Ester Coupling | Contains primary amines that compete with the target molecule. |
Mandatory Visualizations
Caption: Reaction of this compound with an NHS ester.
References
Technical Support Center: Preventing Aggregation During Protein PEGylation with m-PEG11-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address protein aggregation during PEGylation with m-PEG11-amine.
Troubleshooting Guide
Problem 1: Significant protein precipitation is observed immediately after adding this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Buffer Conditions | Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine) as they compete with the protein for reaction with the PEG reagent.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1] Verify the buffer pH is optimal for your protein's stability, which may require experimental optimization.[2][3] |
| High Protein Concentration | High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[2] Try reducing the protein concentration. It is recommended to test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) in small-scale experiments. |
| Incorrect PEG:Protein Molar Ratio | An excessive molar ratio of this compound can sometimes lead to aggregation. Empirically determine the optimal molar ratio by testing a range (e.g., 1:1, 5:1, 10:1, 20:1 PEG to protein). |
| Presence of Pre-existing Aggregates | Pre-existing aggregates in the protein stock solution can seed further aggregation. Ensure the starting protein is monomeric and highly pure by using techniques like size-exclusion chromatography (SEC) prior to PEGylation. |
Problem 2: The PEGylated protein appears soluble, but subsequent analysis by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) shows high molecular weight species.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Formation of Soluble Aggregates | PEGylation can sometimes render aggregates soluble that would otherwise precipitate. These soluble aggregates are a common issue. |
| Suboptimal Reaction pH | The reaction pH influences which amino groups are targeted. At neutral to high pH (≥7.0), lysine residues are more reactive, leading to a higher degree of PEGylation which can sometimes induce aggregation. For N-terminal specific PEGylation, a lower pH (around 5.0-6.5) is often favored. |
| Inadequate Mixing | Poor mixing upon addition of the this compound can create localized high concentrations, promoting aggregation. Add the PEG reagent slowly while gently stirring the protein solution. |
| Reaction Temperature | Elevated temperatures can accelerate aggregation. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation reaction and potential aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a monofunctional polyethylene glycol (PEG) reagent with a terminal amine group. The primary amine group can be covalently conjugated to a protein, typically at carboxylic acid groups (e.g., on aspartic or glutamic acid residues) or at the C-terminus using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). This process, known as PEGylation, can improve the protein's solubility, stability, and in vivo circulation time.
Q2: How can I prevent aggregation during the PEGylation reaction?
Preventing aggregation involves optimizing several factors:
-
Protein Quality : Start with a high-purity, monomeric protein solution.
-
Reaction Conditions : Optimize protein concentration, PEG:protein molar ratio, pH, and temperature.
-
Buffer Selection : Use non-amine containing buffers like PBS or HEPES.
-
Use of Excipients : The addition of stabilizing excipients to the reaction buffer can be highly effective.
Q3: What stabilizing excipients can be used to prevent aggregation?
Several types of excipients can help stabilize your protein during PEGylation:
| Excipient Type | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and can prevent surface-induced aggregation. |
Q4: How do I detect and quantify protein aggregation after PEGylation?
Several analytical techniques are available to assess the aggregation state of your PEGylated protein:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order aggregates. Aggregates elute earlier than the monomer. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Detects the presence of larger aggregates and provides an average particle size. |
| Sodium Dodoecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight. | Under non-reducing conditions, can reveal high-molecular-weight bands corresponding to cross-linked aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of aggregates. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be used to identify the PEGylated protein and characterize different species. |
Q5: What if aggregation still occurs despite optimizing reaction conditions?
If aggregation persists, consider the following:
-
Purification : Implement a purification step after the PEGylation reaction to remove aggregates. Techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) can be effective.
-
Alternative PEGylation Chemistry : If your protein is particularly sensitive to the conditions required for amine-coupling, you might explore other PEGylation strategies targeting different functional groups (e.g., thiol-reactive PEGs for cysteine residues), if applicable to your protein.
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions to Minimize Aggregation
This protocol describes a small-scale screening experiment to identify the optimal protein concentration and PEG:protein molar ratio.
-
Prepare Protein Stock : Prepare a concentrated stock of your protein in a suitable non-amine buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Ensure the protein is monomeric by SEC analysis.
-
Set up Reactions : In a microcentrifuge tube or 96-well plate, set up a matrix of reactions varying the final protein concentration (e.g., 0.5, 1, 2, 5 mg/mL) and the molar ratio of this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1). Include a protein-only control for each concentration.
-
Prepare PEG Stock : Dissolve this compound in the reaction buffer to create a concentrated stock solution.
-
Initiate Reaction : Add the appropriate volume of the this compound stock solution to each reaction tube/well.
-
Incubation : Incubate the reactions for a set time (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 4°C), with gentle mixing.
-
Analysis : Analyze the extent of aggregation in each reaction using one of the methods described in the FAQs, such as turbidity measurement (A340nm), DLS, or SEC.
Protocol 2: Purification of PEGylated Protein to Remove Aggregates using SEC
-
Column Selection : Choose a size-exclusion chromatography column with a fractionation range appropriate for separating your PEGylated protein from aggregates and unreacted PEG.
-
System Equilibration : Equilibrate the SEC system with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.
-
Sample Preparation : After the PEGylation reaction, centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates. Filter the supernatant through a low-protein-binding 0.22 µm filter.
-
Injection : Inject the filtered sample onto the equilibrated SEC column.
-
Fraction Collection : Collect fractions as the sample elutes from the column. Aggregates will elute first, followed by the PEGylated monomer, and then the unreacted PEG and other small molecules.
-
Analysis of Fractions : Analyze the collected fractions by SDS-PAGE and/or UV absorbance at 280 nm to identify the fractions containing the pure, monomeric PEGylated protein.
-
Pooling and Concentration : Pool the desired fractions and concentrate the purified PEGylated protein using an appropriate method (e.g., centrifugal ultrafiltration).
Visualizations
Caption: A typical experimental workflow for protein PEGylation with this compound.
References
Technical Support Center: Purification of m-PEG11-amine Conjugates
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of m-PEG11-amine conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of your this compound conjugate.
Problem: Low Recovery of the Conjugate
| Potential Cause | Recommended Solution |
| Non-specific binding to chromatography media | - Ensure proper column equilibration with the running buffer.[1]- Consider using a buffer with a slightly higher ionic strength to reduce non-specific interactions.[1]- For membrane-based purification, pre-condition the membrane as per the manufacturer's instructions and consider using low protein binding materials like regenerated cellulose.[1] |
| Precipitation on the column | - Verify the solubility of the conjugate in the selected buffer.[1]- Adjust the pH or add solubilizing agents if necessary.[1] |
| Incorrect Molecular Weight Cutoff (MWCO) | - When using dialysis or ultrafiltration, ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate to prevent its loss. |
Problem: Presence of Unreacted this compound
| Potential Cause | Recommended Solution |
| Inefficient separation by Size Exclusion Chromatography (SEC) | - Optimize the SEC column choice and mobile phase to ensure adequate resolution between the conjugate and the free this compound.- Ensure the sample volume does not exceed 30% of the total column bed volume for optimal separation. |
| Co-elution in Reverse-Phase HPLC (RP-HPLC) | - Adjust the gradient steepness or the organic solvent percentage to improve separation.- Experiment with a different stationary phase (e.g., C8 instead of C18) to alter selectivity. |
| Incomplete removal by dialysis | - Use a dialysis membrane with a low MWCO (e.g., 1 kDa or 3 kDa) to allow the smaller unreacted PEG linker to pass through while retaining the larger conjugate. |
Problem: Broad Peaks in Chromatography
| Potential Cause | Recommended Solution |
| Slow on-column kinetics | - Increase the column temperature to improve peak shape in RP-HPLC. |
| Polydispersity of the PEGylated conjugate | - While this compound is a discrete PEG, heterogeneity can be introduced during the conjugation reaction. Ion-exchange chromatography can be effective in separating species with different degrees of PEGylation. |
| Column overloading | - Reduce the amount of sample injected onto the column to avoid exceeding its capacity. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatography method for purifying this compound conjugates?
A1: The choice of chromatography method depends on the properties of the molecule conjugated to this compound.
-
Size Exclusion Chromatography (SEC) is effective for removing unreacted this compound and other small molecule impurities from a much larger conjugate, such as a protein.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is well-suited for purifying conjugates where the hydrophobicity of the molecule is significantly altered by the PEGylation. It is a powerful technique for separating the conjugate from the unreacted starting materials.
-
Ion-Exchange Chromatography (IEX) can separate the conjugate from the native protein and can even resolve species with different numbers of PEG chains attached (different degrees of PEGylation). This is because the PEG chain can shield the charges on the protein surface, altering its interaction with the IEX resin.
Q2: How can I monitor the purity of my this compound conjugate during purification?
A2: Purity can be monitored using analytical techniques such as:
-
Analytical HPLC (RP-HPLC or SEC): To assess the presence of unreacted starting materials and byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify different PEGylated species.
-
SDS-PAGE: For protein conjugates, to visualize the increase in molecular weight after PEGylation.
Q3: My this compound conjugate has poor UV absorbance. What detection method can I use during HPLC?
A3: Since the PEG moiety itself does not have a strong UV chromophore, detection can be challenging if the conjugated molecule also has poor UV absorbance. In such cases, universal detectors like Evaporative Light Scattering Detector (ELSD) , Charged Aerosol Detector (CAD) , or Refractive Index Detector (RID) are recommended. Mass Spectrometry (MS) can also be used as a detector to provide both detection and mass confirmation.
Q4: What are the key parameters to optimize in an RP-HPLC method for this compound conjugate purification?
A4: Key parameters for optimization include:
-
Column Chemistry: C18 and C8 are common choices.
-
Mobile Phase: Typically a mixture of water and a polar organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA).
-
Gradient Profile: The rate of change of the organic solvent concentration.
-
Flow Rate: Affects resolution and run time.
-
Column Temperature: Can influence peak shape and resolution.
Experimental Protocols
Protocol 1: Purification of a Small Molecule this compound Conjugate by RP-HPLC
This protocol provides a general starting point for the purification of a small molecule conjugated to this compound using a C18 column.
Materials:
-
Crude reaction mixture containing the this compound conjugate.
-
HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A).
-
HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B).
-
A C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC system with a UV detector or an alternative detector (ELSD, CAD, or MS).
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the conjugated molecule (e.g., 254 nm).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: Linear gradient from 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the peak of the desired conjugate.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method or LC-MS.
-
Product Recovery: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Protocol 2: Purification of a Protein this compound Conjugate by Size Exclusion Chromatography (SEC)
This protocol is designed to separate the PEGylated protein from unreacted this compound and other low molecular weight impurities.
Materials:
-
Crude PEGylation reaction mixture.
-
SEC column with an appropriate molecular weight range.
-
SEC mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
HPLC or FPLC system with a UV detector.
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Detection: UV at 280 nm for proteins.
-
Injection Volume: Should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Injection and Elution: Inject the prepared sample onto the column. The larger PEGylated protein will elute earlier than the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the pure fractions and concentrate if necessary using an appropriate method such as ultrafiltration.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting logic for the purification of this compound conjugates.
References
Technical Support Center: Conjugation of m-PEG11-amine to Hydrophobic Molecules
Welcome to the technical support center for challenges in conjugating m-PEG11-amine to hydrophobic molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when conjugating this compound to a hydrophobic molecule?
A1: The primary challenges stem from the opposing solubility characteristics of the reactants. Hydrophobic molecules have poor solubility in aqueous buffers, which are often the preferred medium for amine-PEG conjugation reactions.[1][2] Key difficulties include:
-
Poor Solubility of the Hydrophobic Molecule: Difficulty in dissolving the hydrophobic compound in a solvent system that is also amenable to the PEGylation reaction.[3]
-
Low Reaction Efficiency: Incomplete reactions leading to low yields of the desired conjugate.
-
Aggregation: The tendency of hydrophobic molecules to aggregate in aqueous environments can reduce the availability of reactive sites for conjugation.
-
Complex Purification: Separating the final PEGylated product from unreacted starting materials and reaction byproducts can be challenging due to the physicochemical properties of the mixture.[][5]
-
Difficult Characterization: Accurately determining the success of the conjugation and the purity of the final product requires specialized analytical techniques.
Q2: Which solvent systems are recommended for this type of conjugation?
A2: A co-solvent system is often necessary to dissolve the hydrophobic molecule while maintaining the reactivity of the this compound. A common approach is to first dissolve the hydrophobic molecule in a minimal amount of an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add it to an aqueous buffer containing the this compound. The final concentration of the organic solvent should be kept as low as possible to avoid denaturation if the hydrophobic molecule is a protein and to minimize interference with the conjugation reaction.
Q3: How can I improve the yield of my conjugation reaction?
A3: To improve the conjugation yield, consider the following optimization strategies:
-
Molar Ratio of Reactants: Use a molar excess of the this compound (typically 1.5 to 5-fold) to drive the reaction towards product formation.
-
Reaction pH: For reactions involving NHS-ester chemistry to target a primary amine on the hydrophobic molecule, maintain a pH between 7.5 and 8.5 for optimal efficiency.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. While many conjugations can proceed at room temperature for a few hours, some systems may benefit from longer reaction times at 4°C to minimize side reactions.
-
Fresh Reagents: Use fresh, high-purity reagents, especially if using moisture-sensitive activators like EDC and NHS.
Q4: What is the best method for purifying the PEGylated hydrophobic molecule?
A4: The choice of purification method depends on the properties of the conjugate and the impurities. Commonly used techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating molecules based on hydrophobicity. The PEGylated conjugate will typically have a different retention time than the unreacted hydrophobic molecule.
-
Ion-Exchange Chromatography (IEX): Useful if the hydrophobic molecule or the resulting conjugate has a net charge that is significantly different from the starting materials.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate based on differences in hydrophobicity between the native molecule and the PEGylated versions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient activation of the hydrophobic molecule (if applicable). | Ensure the use of fresh, anhydrous solvents and activating reagents (e.g., EDC, NHS). Optimize the stoichiometry of the activating agents. |
| Hydrolysis of activated esters. | Perform the reaction in the recommended pH range (e.g., 7.5-8.5 for NHS esters) and avoid prolonged exposure to aqueous conditions before adding the amine. | |
| Steric hindrance. | Consider using a PEG linker with a longer spacer arm to reduce steric hindrance at the conjugation site. | |
| Multiple Peaks in HPLC Analysis | Presence of unreacted starting materials. | Optimize the molar ratio of reactants and increase the reaction time. |
| Formation of isomers or multiple PEGylations. | If the hydrophobic molecule has multiple reaction sites, expect to see multiple products. Purification by IEX or RP-HPLC may be necessary to isolate specific isomers. | |
| Degradation of the hydrophobic molecule. | Run a control experiment with the hydrophobic molecule alone under the reaction conditions to check for stability. | |
| Product Aggregation | High concentration of the hydrophobic molecule. | Work with more dilute solutions of the hydrophobic molecule. |
| Insufficient PEGylation. | A higher degree of PEGylation can sometimes improve the solubility of the conjugate and reduce aggregation. | |
| Difficulty in Purifying the Conjugate | Similar physicochemical properties of the product and starting materials. | A combination of purification techniques may be necessary (e.g., SEC followed by RP-HPLC). |
| The PEG linker does not sufficiently alter the properties for easy separation. | Consider using a longer PEG chain to create a greater size and polarity difference between the starting material and the product. |
Experimental Protocols
Protocol 1: General Conjugation of an Amine-Containing Hydrophobic Molecule to an NHS-activated m-PEG11
This protocol assumes the hydrophobic molecule contains a primary amine and is being conjugated to an NHS-activated m-PEG11.
Materials:
-
Amine-containing hydrophobic molecule
-
NHS-activated m-PEG11
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.5-8.5
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC or SEC)
-
Analytical instruments (e.g., LC-MS)
Procedure:
-
Hydrophobic Molecule Preparation: Dissolve the amine-containing hydrophobic molecule in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
PEG Reagent Preparation: Dissolve the NHS-activated m-PEG11 in PBS (pH 7.5-8.5). A 1.5 to 5-fold molar excess over the hydrophobic molecule is recommended.
-
Conjugation Reaction: Slowly add the dissolved hydrophobic molecule to the PEG solution while gently stirring.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C overnight. Monitor the reaction progress by LC-MS or HPLC if possible.
-
Quenching: Add a small amount of the quenching reagent to consume any unreacted NHS-activated PEG.
-
Purification: Purify the conjugate using RP-HPLC or SEC.
-
Characterization: Confirm the structure and purity of the final conjugate by LC-MS and/or NMR.
-
Lyophilization: Lyophilize the purified product to obtain a powder for storage.
Protocol 2: General Conjugation of a Carboxylic Acid-Containing Hydrophobic Molecule to this compound
This protocol involves activating the carboxylic acid group on the hydrophobic molecule with EDC and NHS, followed by reaction with this compound.
Materials:
-
Carboxylic acid-containing hydrophobic molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.5 for conjugation)
-
Purification system (e.g., RP-HPLC or SEC)
-
Analytical instruments (e.g., LC-MS)
Procedure:
-
Hydrophobic Molecule Preparation: Dissolve the carboxylic acid-containing hydrophobic molecule in anhydrous DMF or DMSO.
-
Activation: Add EDC and NHS to the dissolved hydrophobic molecule. A slight molar excess of EDC and NHS is recommended. Let the activation reaction proceed for 15-30 minutes at room temperature.
-
PEG Reagent Preparation: Dissolve the this compound in PBS (pH 7.5).
-
Conjugation: Add the activated hydrophobic molecule solution to the this compound solution.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS or HPLC.
-
Purification: Purify the conjugate using RP-HPLC or SEC.
-
Characterization: Confirm the structure and purity of the final conjugate by LC-MS and/or NMR.
-
Lyophilization: Lyophilize the purified product for storage.
Visualizations
Caption: General experimental workflow for conjugating this compound to a hydrophobic molecule.
Caption: Troubleshooting decision tree for low conjugation yield.
References
side reactions of m-PEG11-amine and how to avoid them
Welcome to the technical support center for m-PEG11-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation experiments. Here you will find answers to frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary, desired reactions of this compound?
A1: this compound is a PEG linker with a terminal primary amine group (-NH2). This amine group is nucleophilic and is primarily used to react with electrophilic functional groups to form stable covalent bonds. The most common reactions are:
-
Reaction with Activated Esters (e.g., NHS Esters): The amine group reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a very common method for labeling proteins at their lysine residues or N-terminus.[1][2][3]
-
Reaction with Carbonyls (Reductive Amination): The amine reacts with an aldehyde or ketone to form an intermediate imine (Schiff base).[1][3] This imine is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine bond.
-
Reaction with Carboxylic Acids: In the presence of a coupling agent like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), the amine group can react directly with a carboxylic acid to form an amide bond.
Q2: What are the most common side reactions when using this compound with NHS esters?
A2: While the PEG-amine itself is generally stable, the success of the conjugation is critically dependent on the stability of its reaction partner, the NHS ester. The most significant competing side reaction is the hydrolysis of the NHS ester.
-
Hydrolysis of the NHS Ester: In aqueous solutions, the NHS ester can react with water, causing it to hydrolyze back to an inactive carboxylic acid. This inactive molecule can no longer react with the this compound, leading to low conjugation yields. The rate of hydrolysis is highly dependent on pH.
-
Reaction with Amine-Containing Buffers: Buffers that contain primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing the yield of the desired conjugate.
-
Non-specific Reactions: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues on a protein, such as serine, threonine, and tyrosine, can occasionally occur, especially at higher pH values.
Q3: How does pH influence the reaction and potential side reactions?
A3: pH is a critical parameter that must be optimized for successful conjugation. For reactions with NHS esters, there is a trade-off:
-
Alkaline pH (7.2-8.5): The desired reaction with primary amines is faster at a more alkaline pH.
-
Competing Hydrolysis: The competing hydrolysis reaction of the NHS ester also accelerates significantly at higher pH values. An optimal pH must be determined to balance the rate of the desired amidation against the rate of hydrolysis. Performing the reaction at 4°C can help minimize hydrolysis if low efficiency is a concern at room temperature, though this may require a longer reaction time.
| pH | NHS Ester Half-Life | Impact on Conjugation |
| < 6.5 | Hours | Very slow reaction with amines (which are protonated). |
| 7.0 | ~1 Hour | A good starting point to balance reactivity and stability. |
| 8.0 | ~10-20 Minutes | Optimal for many amine reactions, but hydrolysis is significant. |
| > 8.6 | Minutes | Very rapid hydrolysis severely reduces conjugation efficiency. |
Q4: What side reactions can occur during reductive amination with an aldehyde?
A4: Reductive amination involves two steps, and side reactions can occur at either stage.
-
Hydrolysis of Imine: The initially formed Schiff base (imine) is susceptible to hydrolysis, reverting to the starting aldehyde and amine. This is why a reducing agent is necessary to form a stable bond.
-
Reduction of the Carbonyl: Strong reducing agents like sodium borohydride (NaBH4) can reduce the aldehyde or ketone starting material directly. A milder reducing agent like sodium cyanoborohydride (NaBH3CN) is preferred as it selectively reduces the imine.
-
Insoluble Starting Materials: The aldehyde, ketone, and amine must be soluble in the reaction solvent. Insoluble materials will lead to low or zero conversion.
Q5: How can I purify the final this compound conjugate?
A5: PEGylation reactions typically result in a mixture of the desired conjugate, unreacted PEG, unreacted target molecule, and potential side products. Several chromatographic techniques can be used for purification:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from the smaller, unreacted starting materials.
-
Ion Exchange Chromatography (IEX): The attachment of the neutral PEG chain can shield charges on the surface of a protein. This change in surface charge can be exploited to separate PEGylated products from un-PEGylated ones.
-
Reverse Phase Chromatography (RPC): Useful for separating peptides and small proteins, RPC can separate molecules based on differences in hydrophobicity.
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecules and unreacted PEG from a much larger PEGylated protein conjugate.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The activated PEG reagent degraded before reacting with the amine. | Optimize the reaction pH to be between 7.0 and 8.0. Prepare the NHS-ester activated PEG solution immediately before use; do not store it in solution. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Use of Amine-Containing Buffer: The buffer (e.g., Tris, glycine) is competing for the NHS ester. | Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before starting the reaction. | |
| Inefficient Reductive Amination: The imine intermediate is hydrolyzing, or the reducing agent is not effective. | Ensure the reaction pH is weakly acidic (pH ~6-7) to promote imine formation. Use a fresh, high-quality reducing agent like NaBH3CN. Allow sufficient time for the imine to form before adding the reducing agent if using a stronger one like NaBH4. | |
| Protein/Molecule Precipitation | High Degree of Labeling: Over-modification of the protein can alter its solubility characteristics. | Reduce the molar excess of the activated PEG reagent used in the reaction. Optimize the reaction time to prevent over-labeling. |
| Change in Isoelectric Point (pI): Modification of charged residues (e.g., lysines) can shift the protein's pI. | Ensure the reaction buffer pH is not close to the predicted new pI of the conjugate. If precipitation occurs, try performing the reaction in a buffer with a different pH. | |
| Presence of Unexpected Products | Non-Specific Labeling: The activated PEG reagent is reacting with other nucleophilic sites on the molecule. | Perform the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5) to increase specificity for primary amines. |
| Impure Reagents: The starting this compound or the activated molecule contains impurities. | Use high-purity, well-characterized reagents. Ensure proper storage of reagents (-20°C with desiccant for moisture-sensitive compounds like NHS esters). |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Activated Molecule
This protocol provides a general guideline for conjugating this compound to a protein or other amine-containing molecule that has been activated with an NHS ester.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (Phosphate-Buffered Saline, PBS). Avoid buffers containing Tris or glycine.
-
Target Molecule Preparation: Dissolve the molecule to be PEGylated in the reaction buffer to a final concentration of 1-10 mg/mL. If the sample is already in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in the reaction buffer.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the NHS-activated molecule solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice (4°C) for 2 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0. This will react with any remaining unreacted NHS ester.
-
Purification: Remove excess this compound and reaction byproducts by size exclusion chromatography (SEC), dialysis, or another appropriate purification method.
Protocol 2: Conjugation via Reductive Amination
This protocol outlines the conjugation of this compound to a molecule containing an aldehyde or ketone group.
-
Reagent Preparation:
-
Dissolve the aldehyde/ketone-containing molecule in a suitable buffer (e.g., 0.1 M MES or HEPES, pH 6.0-7.0).
-
Dissolve this compound in the same buffer.
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer.
-
-
Imine Formation: Add a 5- to 20-fold molar excess of this compound to the aldehyde/ketone solution. Incubate the mixture at room temperature with gentle stirring for 60-120 minutes to allow for the formation of the Schiff base intermediate.
-
Reduction: Add a 20- to 50-fold molar excess of NaBH3CN to the reaction mixture.
-
Incubation: Continue the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the final conjugate using an appropriate method such as SEC or IEX to remove unreacted reagents and byproducts.
Visual Guides
Caption: Reaction pathway for NHS-ester conjugation.
Caption: Workflow for the reductive amination process.
Caption: A simple logic flow for troubleshooting low yield.
References
Technical Support Center: Enhancing the Stability of m-PEG11-amine Bioconjugates
Welcome to the Technical Support Center for m-PEG11-amine bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis, purification, and storage of these bioconjugates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during your experiments, presented in a question-and-answer format to help you quickly identify and resolve potential problems.
Q1: I am observing low conjugation efficiency or incomplete reaction with this compound. What are the potential causes and solutions?
A1: Low conjugation efficiency is a common issue that can often be resolved by optimizing reaction conditions. Key factors to consider include:
-
pH of the Reaction Buffer: The primary amine of this compound reacts most efficiently with activated esters (like NHS esters) at a pH range of 7.2-8.5. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the activated ester can hydrolyze rapidly.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG.[1] Opt for non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.[1]
-
Molar Ratio of Reactants: A sufficient molar excess of the this compound reagent over the target molecule is necessary to drive the reaction to completion. However, an excessive amount can lead to difficulties in purification. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratio for your specific molecule.
-
Reaction Time and Temperature: While many PEGylation reactions proceed to completion within a few hours at room temperature, some may require longer incubation times or optimization of the temperature. Monitor the reaction progress using a suitable analytical technique like SDS-PAGE or HPLC.
-
Purity and Storage of this compound: Ensure that the this compound reagent is of high purity and has been stored correctly. These reagents should be stored in a dry, dark place at low temperatures (0 - 4°C for short-term, -20°C for long-term) to prevent degradation.[2]
Q2: My purified this compound bioconjugate shows signs of degradation over time, such as the appearance of new peaks in my chromatogram. What are the likely degradation pathways?
A2: The primary degradation pathway for bioconjugates formed with this compound is the hydrolysis of the newly formed amide bond, especially under non-optimal pH conditions.[3] Additionally, the polyethylene glycol (PEG) chain itself can undergo oxidative degradation.
-
Amide Bond Hydrolysis: The amide linkage is generally stable at neutral pH. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the PEG chain from the biomolecule.
-
Oxidative Degradation of the PEG Chain: The ether linkages in the PEG backbone can be susceptible to oxidation, which can be initiated by factors like exposure to light, heat, or the presence of transition metals. This can lead to chain cleavage and the formation of various degradation products, including formaldehyde and formic acid.
Q3: How can I improve the long-term stability of my purified this compound bioconjugate?
A3: Proper storage conditions are critical for maintaining the integrity of your bioconjugate.
-
Storage Buffer: Store your purified bioconjugate in a buffer with a pH between 6.0 and 7.5, where the amide bond is most stable. Avoid buffers with extreme pH values. The addition of excipients such as cryoprotectants (e.g., sucrose, trehalose) can also enhance stability, especially for lyophilized products.
-
Temperature: For long-term storage, it is recommended to store the bioconjugate at -20°C or -80°C. For short-term storage, 4°C is generally acceptable. Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation. Aliquoting the sample into smaller, single-use vials is highly recommended.
-
Protection from Light and Oxygen: Protect the bioconjugate from light by using amber vials or storing it in the dark. To prevent oxidative degradation of the PEG chain, consider de-gassing the storage buffer and overlaying the sample with an inert gas like argon or nitrogen before sealing the vial.
Q4: I am observing aggregation of my bioconjugate during or after purification. What steps can I take to mitigate this?
A4: Aggregation can be a significant issue, particularly with protein bioconjugates.
-
PEG Chain Length: The length of the PEG chain can influence aggregation. Longer PEG chains generally provide a better shielding effect, which can help to prevent intermolecular interactions that lead to aggregation.
-
Purification Method: The choice of purification method can impact aggregation. Size-exclusion chromatography (SEC) is often a good choice as it separates based on size and can remove smaller aggregates. Ion-exchange chromatography (IEX) can also be effective but requires careful optimization of buffer conditions to avoid protein precipitation.
-
Formulation: The final formulation of the bioconjugate is crucial. Ensure the buffer composition and pH are optimal for the stability of your specific biomolecule. The addition of stabilizing excipients can also be beneficial.
Quantitative Data Summary
The stability of this compound bioconjugates is influenced by several factors. The following tables summarize key quantitative data to guide your experimental design and storage decisions.
Table 1: Influence of pH on Amide Bond Stability (General)
| pH Range | Relative Stability | Predominant Degradation Mechanism |
| < 3 | Low | Acid-catalyzed hydrolysis |
| 3 - 6 | Moderate | Slow hydrolysis |
| 6 - 8 | High | Minimal hydrolysis |
| > 8 | Moderate to Low | Base-catalyzed hydrolysis |
Note: This table provides a general trend for amide bond stability. The exact rates of hydrolysis will depend on the specific bioconjugate and temperature.
Table 2: Recommended Storage Conditions for this compound Bioconjugates
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 0 - 4 °C | -20 °C or -80 °C |
| pH of Buffer | 6.0 - 7.5 | 6.0 - 7.5 |
| Light Exposure | Store in the dark | Store in the dark |
| Atmosphere | Standard | Inert gas (Argon or Nitrogen) recommended |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the analysis and characterization of your this compound bioconjugates.
Protocol 1: Analysis of Bioconjugate Purity and Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To separate and quantify the monomeric bioconjugate from unreacted biomolecule, free this compound, and aggregates.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your bioconjugate
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Your bioconjugate sample
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Prepare your bioconjugate sample by diluting it in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Analyze the resulting chromatogram to identify and quantify the peaks corresponding to the monomeric bioconjugate, aggregates (eluting earlier), and any smaller species (eluting later).
Protocol 2: Confirmation of Conjugation by MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight of the bioconjugate and confirm the successful attachment of the this compound.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)
-
Your bioconjugate sample
-
Unconjugated biomolecule (as a control)
Methodology:
-
Desalt your bioconjugate and control samples using a suitable method (e.g., ZipTip).
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of your sample to the matrix spot and mix gently by pipetting up and down.
-
Allow the spot to air dry completely, allowing the sample and matrix to co-crystallize.
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for your expected bioconjugate.
-
Compare the mass of the bioconjugate to the unconjugated biomolecule. The mass difference should correspond to the mass of the attached this compound moiety (approximately 515.6 Da).
Visualizations
Degradation Pathway of this compound Bioconjugates
Caption: Primary degradation pathways for this compound bioconjugates.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low conjugation yield.
References
Technical Support Center: Optimizing m-PEG11-amine to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of m-PEG11-amine to protein for successful PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: There is no single optimal molar ratio, as it is highly dependent on the specific protein, the number of available primary amines (N-terminus and lysine residues), and the desired degree of PEGylation.[1] A common starting point is a 5- to 20-fold molar excess of the PEG reagent to the protein.[2] For dilute protein solutions, a greater molar excess may be required to achieve the same level of conjugation as with more concentrated protein solutions.[2][3] Optimization is crucial and typically involves testing a range of molar ratios to determine the best conditions for your specific application.[4]
Q2: How do I calculate the amount of this compound needed for a specific molar ratio?
A2: To calculate the required amount of this compound, you first need to know the molar amounts of your protein. The calculation is as follows:
-
Calculate moles of protein:
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Calculate moles of this compound:
-
Moles of this compound = Moles of Protein × Desired Molar Excess
-
-
Calculate mass of this compound:
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
Q3: What factors other than molar ratio influence the PEGylation reaction?
A3: Several factors significantly impact the outcome of the PEGylation reaction:
-
pH: The reaction of an amine with an activated PEG derivative is pH-dependent. For NHS-activated PEGs, a pH range of 7.0-8.0 is generally recommended to ensure the primary amines of the protein are deprotonated and thus nucleophilic.
-
Reaction Time: Incubation times can range from 30 minutes to several hours. Shorter reaction times may be sufficient at room temperature, while longer times might be necessary at lower temperatures (e.g., on ice) to minimize protein degradation.
-
Temperature: Reactions are typically performed at room temperature or on ice (4°C). Lower temperatures can help maintain protein stability during the conjugation process.
-
Protein Concentration: Higher protein concentrations can lead to more efficient conjugation and may require a lower molar excess of the PEG reagent.
Q4: How can I determine the degree of PEGylation (number of PEG chains per protein)?
A4: Several analytical techniques can be used to characterize the extent of PEGylation:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. Different bands may represent different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can provide accurate molecular weight information, allowing for the determination of the number of attached PEG molecules.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the native protein.
-
Colorimetric Assays: Methods like the TNBS assay can be used to quantify the number of remaining free amino groups after PEGylation, which can be used to calculate the degree of modification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no PEGylation | Incorrect molar ratio: Insufficient this compound. | Increase the molar excess of this compound in increments (e.g., 20x, 50x, 100x). |
| Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated (non-reactive) primary amines. | Ensure the reaction buffer pH is between 7.0 and 8.0. Use a non-amine containing buffer like phosphate-buffered saline (PBS). | |
| Inactive this compound: The PEG reagent has been hydrolyzed due to improper storage or handling. | Use fresh, high-quality this compound. Avoid repeated freeze-thaw cycles. | |
| Presence of competing primary amines: Buffers like Tris or glycine contain primary amines that will compete with the protein for reaction with the PEG reagent. | Exchange the protein into an amine-free buffer (e.g., PBS) before starting the reaction. | |
| High degree of PEGylation / Polydispersity | Excessive molar ratio: Too much this compound is leading to multiple PEG chains attaching to the protein. | Decrease the molar excess of this compound. Perform a titration experiment with a range of lower molar ratios. |
| Prolonged reaction time: The reaction was allowed to proceed for too long. | Reduce the reaction time. Monitor the reaction progress over time using SDS-PAGE or another suitable analytical method. | |
| Protein aggregation or precipitation | Protein instability: The reaction conditions (pH, temperature) are causing the protein to unfold and aggregate. | Perform the reaction at a lower temperature (e.g., 4°C). Ensure the pH is within the protein's stability range. |
| Change in solubility: The addition of PEG chains can alter the protein's solubility characteristics. | Screen different buffer conditions (e.g., varying ionic strength) for the PEGylated protein. | |
| Loss of biological activity | PEGylation at or near the active site: The PEG chain is sterically hindering the protein's active site or a binding interface. | Try to achieve a lower degree of PEGylation by reducing the molar ratio or reaction time. If possible, use site-specific PEGylation techniques to direct the PEG to a region away from the active site. |
| Conformational changes: The conjugation process has altered the protein's three-dimensional structure. | Characterize the structure of the PEGylated protein using techniques like circular dichroism (CD) spectroscopy. |
Experimental Protocols
Protocol 1: Optimization of this compound to Protein Molar Ratio
This protocol outlines a general procedure for optimizing the molar ratio for the PEGylation of a target protein using an NHS-activated this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)
-
m-PEG11-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)
-
Dialysis or desalting columns for purification
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Prepare m-PEG11-NHS Stock Solution:
-
Immediately before use, dissolve the m-PEG11-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM). The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
-
Set up Test Reactions:
-
Set up a series of reactions with varying molar ratios of m-PEG11-NHS to protein. A good starting range is 5:1, 10:1, 20:1, and 50:1.
-
Calculate the volume of the m-PEG11-NHS stock solution needed for each reaction based on the molar concentration of the protein.
-
-
Initiate the PEGylation Reaction:
-
Add the calculated volume of the m-PEG11-NHS stock solution to the corresponding protein solution.
-
The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted m-PEG11-NHS.
-
Incubate for an additional 15-30 minutes.
-
-
Purify the PEGylated Protein:
-
Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
-
Analyze the Results:
-
Analyze the products from each molar ratio experiment using SDS-PAGE to visualize the degree of PEGylation.
-
For more quantitative analysis, use techniques like SEC-MALLS or mass spectrometry to determine the exact number of PEG chains attached.
-
Data Presentation: Example of Molar Ratio Optimization Results
| Molar Ratio (PEG:Protein) | Observation on SDS-PAGE | Predominant Species (by Mass Spec) | Biological Activity Retention |
| 5:1 | Faint higher MW band, majority of protein is unmodified. | Unmodified, Mono-PEGylated | 95% |
| 10:1 | Clear bands for mono- and di-PEGylated protein. | Mono- and Di-PEGylated | 80% |
| 20:1 | Strong bands for mono-, di-, and tri-PEGylated protein. | Di- and Tri-PEGylated | 60% |
| 50:1 | Smear of higher MW species, little unmodified protein. | Highly PEGylated mixture | 30% |
Visualizations
Caption: Experimental workflow for optimizing the this compound to protein molar ratio.
Caption: Troubleshooting decision tree for common PEGylation issues.
References
Technical Support Center: Purification of PEGylated Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted m-PEG11-amine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
This compound is a monofunctional polyethylene glycol (PEG) linker with a terminal amine group, commonly used in bioconjugation to link molecules to proteins, peptides, or other substrates. Its molecular weight is approximately 516 g/mol . The PEGylation process often involves using an excess of the PEG reagent to drive the reaction to completion.[][2] It is critical to remove any unreacted this compound from the final product to:
-
Ensure accurate characterization and quantification of the final conjugate.
-
Prevent interference in downstream applications and assays.
-
Meet purity requirements for therapeutic applications.
Q2: What are the primary methods for removing unreacted this compound?
The most effective purification strategies leverage the significant size difference between the larger PEGylated conjugate and the small this compound molecule. The three most common and effective methods are:
-
Dialysis: A membrane-based technique that allows for the diffusion of small molecules like this compound into a larger volume of buffer while retaining the much larger conjugate.[3][4]
-
Size Exclusion Chromatography (SEC): A high-resolution chromatography technique that separates molecules based on their hydrodynamic radius. Larger molecules elute first, followed by smaller ones.[5]
-
Tangential Flow Filtration (TFF): A rapid and scalable membrane-based separation method, also known as cross-flow filtration, that is highly efficient for buffer exchange and removing small molecules.
Q3: How do I select the most appropriate purification method?
The choice of method depends on factors such as your sample volume, the size of your target conjugate, required purity, processing time, and available equipment.
Table 1: Comparison of Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane | Separation by hydrodynamic radius | Convection across a semi-permeable membrane with cross-flow |
| Sample Volume | Micro-liters to Liters | Micro-liters to Milliliters (analytical/prep) | Milliliters to thousands of Liters |
| Processing Time | Slow (12-48 hours, multiple buffer changes) | Fast (minutes to hours) | Very Fast (minutes to hours) |
| Resolution | Low (removes small molecules) | High (can separate different PEGylated species) | Moderate (excellent for buffer exchange) |
| Scalability | Moderate | Limited by column size | Excellent |
| Key Advantage | Simple, low cost, gentle on samples | High purity, excellent for analysis | Fast, highly scalable, minimizes membrane fouling |
Below is a flowchart to help guide your decision-making process.
Caption: Decision flowchart for selecting a purification method.
Q4: What Molecular Weight Cut-Off (MWCO) is best for removing this compound using dialysis or TFF?
To ensure efficient removal of the this compound (MW ~516 Da) while maximizing the recovery of your much larger conjugate, the membrane's MWCO is critical. A general rule is to select an MWCO that is at least 5-10 times smaller than the molecular weight of the molecule you wish to retain.
Table 2: Recommended MWCO for Dialysis/TFF Membranes
| MW of Your Conjugate | Recommended MWCO | Rationale |
| > 10 kDa | 2 - 3.5 kDa | Provides a large size differential, ensuring >99% retention of the conjugate while allowing rapid removal of the ~0.5 kDa PEG-amine. |
| 5 - 10 kDa | 1 - 2 kDa | A smaller MWCO is needed to prevent potential loss of the conjugate through the membrane pores. |
| < 5 kDa | 0.5 - 1 kDa | The MWCO must be very close to the size of the PEG-amine, which will slow down dialysis but is necessary to retain the product. |
Troubleshooting Guide
Table 3: Common Problems and Solutions in Post-PEGylation Purification
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unreacted this compound still present in the final product. | Dialysis/TFF: Incorrect MWCO (too small), insufficient dialysis time, or inadequate buffer exchange volume. | Verify the MWCO is significantly larger than ~516 Da. Increase dialysis duration to 24-48 hours and perform at least 3-4 buffer changes with a buffer volume at least 100x the sample volume. For TFF, increase the number of diavolumes. |
| SEC: Poor column resolution, sample volume too large for the column, or inappropriate mobile phase. | Choose a column with a fractionation range appropriate for separating your large conjugate from a ~0.5 kDa molecule. Reduce sample loading to <5% of the column volume. Optimize the mobile phase flow rate. | |
| Low recovery of the PEGylated conjugate. | Dialysis/TFF: MWCO is too large, allowing the product to pass through the membrane. Non-specific binding of the product to the membrane material. | Ensure the MWCO is at least 5-10 times smaller than your product's MW. Consider using membranes made of low-binding materials like regenerated cellulose. |
| SEC: Non-specific binding to the column matrix. Product precipitation on the column. | Add salt (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions. Ensure the product is fully soluble in the mobile phase buffer. | |
| Product is diluted after purification. | Dialysis: Water uptake due to osmotic pressure differences. | Ensure the osmolarity of the dialysis buffer is similar to that of the sample. The sample can be re-concentrated using a centrifugal concentrator or TFF. |
| SEC: Inherent dilution effect of the chromatography process. | Pool the relevant fractions and concentrate the sample as needed. |
Detailed Experimental Protocols
Protocol 1: Removal of this compound by Dialysis
This protocol is suitable for small to medium-scale purification where processing time is not a major constraint.
Methodology:
-
Membrane Selection and Preparation:
-
Choose a dialysis membrane with an appropriate MWCO (e.g., 2 kDa for a >10 kDa protein conjugate).
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with DI water to remove any preservatives.
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis tubing/cassette, leaving some headspace to allow for potential sample dilution.
-
Securely seal the tubing with clips, ensuring there are no leaks.
-
-
Dialysis:
-
Submerge the sealed sample in a beaker containing the dialysis buffer (e.g., PBS, pH 7.4) at 4°C. The buffer volume should be at least 100 times the sample volume.
-
Place the beaker on a stir plate with a stir bar and stir gently to facilitate diffusion.
-
-
Buffer Exchange:
-
Allow dialysis to proceed for 4-6 hours.
-
Change the dialysis buffer completely. Repeat this step at least 3-4 times over a period of 24-48 hours for maximal removal of the unreacted PEG-amine.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing/cassette from the buffer.
-
Remove any excess buffer from the outside and transfer the purified conjugate from the tubing/cassette to a clean tube.
-
Caption: Experimental workflow for purification by dialysis.
Protocol 2: Removal of this compound by Size Exclusion Chromatography (SEC)
This method is ideal for achieving high purity and for analytical assessment of the reaction mixture.
Methodology:
-
Column Selection and Equilibration:
-
Select an SEC column with a fractionation range suitable for separating your large conjugate from the small (~0.5 kDa) PEG-amine (e.g., a column rated for 1-100 kDa).
-
Equilibrate the column with at least 2-3 column volumes of a filtered and degassed mobile phase (e.g., 150 mM Phosphate Buffer, pH 7.0) at a predetermined flow rate.
-
-
Sample Preparation and Loading:
-
Centrifuge your reaction mixture to remove any precipitated material.
-
Inject the clarified sample onto the column. The sample volume should ideally be 1-5% of the total column volume for optimal resolution.
-
-
Chromatographic Run and Fraction Collection:
-
Run the mobile phase through the column at the set flow rate.
-
Monitor the column eluent using a UV detector (e.g., at 280 nm for proteins).
-
The large PEGylated conjugate will elute first in the void or early volume, while the small this compound will elute much later.
-
Collect fractions corresponding to the peak of your purified conjugate.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE or other methods to confirm purity and the absence of unreacted PEG-amine.
-
Caption: Experimental workflow for purification by SEC.
Protocol 3: Removal of this compound by Tangential Flow Filtration (TFF)
TFF is the preferred method for rapid processing of larger sample volumes and for scalable manufacturing processes.
Methodology:
-
System and Membrane Preparation:
-
Select a TFF membrane cassette with an appropriate MWCO (see Table 2).
-
Install the cassette into the TFF system and flush thoroughly with DI water and then with the diafiltration buffer to remove any storage solutions and to normalize the membrane.
-
-
Concentration (Optional):
-
If the initial reaction volume is large, you can first concentrate the sample by running the TFF system and discarding the permeate until the desired volume is reached in the retentate.
-
-
Diafiltration (Buffer Exchange):
-
Begin the diafiltration process by adding fresh buffer to the retentate reservoir at the same rate that permeate is being removed. This maintains a constant volume.
-
Continue this process for at least 5-7 diavolumes (a diavolume is equal to the volume of the product solution). This will effectively wash out the low molecular weight this compound.
-
-
Sample Recovery:
-
Once diafiltration is complete, stop adding buffer and concentrate the sample to the desired final volume.
-
Recover the purified, concentrated conjugate from the system. Perform a buffer flush of the system to recover any remaining product.
-
Caption: Experimental workflow for purification by TFF.
References
Validation & Comparative
A Comparative Guide to m-PEG11-amine and m-PEG12-amine for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. The length of the polyethylene glycol (PEG) chain in a linker can significantly influence the physicochemical and biological properties of the resulting conjugate. This guide provides a detailed comparison of two discrete PEG linkers, m-PEG11-amine and m-PEG12-amine, to assist in the rational design of bioconjugates.
Introduction to m-PEG-amine Linkers
Methoxy-PEG-amine (m-PEG-amine) linkers are heterobifunctional reagents that feature a methoxy-capped PEG chain and a terminal primary amine group. The amine group allows for covalent attachment to various functional groups on biomolecules, such as carboxylic acids or activated esters, forming stable amide bonds. The PEG chain itself is hydrophilic, which can enhance the solubility and stability of the bioconjugate, reduce immunogenicity, and prolong its circulation half-life.[1] Discrete PEG linkers, like this compound and m-PEG12-amine, have a defined number of PEG units, which ensures the homogeneity of the final bioconjugate, a critical factor for therapeutic applications.[2]
Physicochemical Properties
The primary difference between this compound and m-PEG12-amine is the presence of a single additional ethylene glycol unit in the latter. This seemingly minor structural variation leads to subtle but potentially significant differences in their physicochemical properties.
| Property | This compound | m-PEG12-amine | Source |
| Molecular Formula | C23H49NO11 | C25H53NO12 | [3] |
| Molecular Weight | ~515.6 g/mol | ~559.7 g/mol | [3][4] |
| Solubility | Soluble in water and most organic solvents | Soluble in water and most organic solvents | |
| Hydrophilicity | High | Slightly Higher | Inferred |
| Hydrodynamic Radius | Slightly Smaller | Slightly Larger | Inferred |
Impact on Bioconjugate Performance
The choice between this compound and m-PEG12-amine can impact several key performance parameters of a bioconjugate. While direct comparative experimental data for these two specific linkers is limited in publicly available literature, the well-established principles of PEGylation allow for informed predictions.
| Performance Parameter | Expected Impact of this compound | Expected Impact of m-PEG12-amine | Rationale |
| Bioconjugation Efficiency | High | High | Both linkers possess a terminal amine group, enabling efficient conjugation to activated carboxylic acids. Reaction kinetics are expected to be very similar. |
| Solubility and Stability | Improved solubility and stability of the conjugate. | Slightly greater improvement in solubility and stability, particularly for hydrophobic payloads. | The longer, more hydrophilic PEG chain of m-PEG12-amine can better shield hydrophobic regions of the payload or biomolecule. |
| Pharmacokinetics (PK) | Increased circulation half-life compared to non-PEGylated counterparts. | Potentially a slightly longer circulation half-life than with this compound. | A larger hydrodynamic radius generally leads to reduced renal clearance. However, the difference of one PEG unit may result in a marginal and possibly undetectable change in PK. |
| Steric Hindrance | Less steric hindrance. | Slightly more steric hindrance. | The longer PEG chain of m-PEG12-amine may slightly impede the binding of the bioconjugate to its target, which could be a factor for sensitive binding interactions. |
| Immunogenicity | Reduced immunogenicity. | Potentially slightly more reduced immunogenicity. | The longer PEG chain provides a more effective shield for the biomolecule's epitopes. However, the difference is likely to be minimal. |
Experimental Protocols
Below are detailed methodologies for key experiments to compare the performance of bioconjugates synthesized with this compound and m-PEG12-amine.
Protocol 1: General Protein Bioconjugation
This protocol describes the conjugation of an m-PEG-amine linker to a protein containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues).
Materials:
-
Protein of interest (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound or m-PEG12-amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer.
-
Activation of Carboxylic Acids: Add a molar excess of EDC and NHS to the protein solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.
-
PEGylation Reaction: Add a molar excess of this compound or m-PEG12-amine to the activated protein solution. The molar ratio of PEG linker to protein should be optimized for the desired degree of PEGylation.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching solution to stop the reaction by consuming any unreacted activated esters.
-
Purification: Purify the PEGylated protein from unreacted PEG linker and other reagents using SEC or IEX.
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation, purity, and integrity.
Protocol 2: Characterization of PEGylated Proteins
A. SDS-PAGE Analysis:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest and its PEGylated forms.
-
Load the non-PEGylated protein, the purified PEGylated protein, and molecular weight markers onto the gel.
-
Run the gel under reducing and non-reducing conditions.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) and a PEG-specific stain (e.g., barium iodide) to visualize the protein and the attached PEG chains. The PEGylated protein will show a higher apparent molecular weight than the non-PEGylated protein.
B. Mass Spectrometry (MS) Analysis:
-
Analyze the purified conjugate using high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the exact mass of the PEGylated protein.
-
The mass difference between the PEGylated and non-PEGylated protein will confirm the number of attached PEG linkers.
C. HPLC Analysis:
-
Use analytical size-exclusion chromatography (SEC-HPLC) to assess the purity and aggregation of the conjugate. The PEGylated protein will have a shorter retention time than the non-PEGylated protein due to its larger hydrodynamic radius.
-
Reverse-phase HPLC (RP-HPLC) can also be used to assess purity and determine the drug-to-antibody ratio (DAR) in the case of ADCs.
Protocol 3: In Vitro Cytotoxicity Assay (for ADCs)
-
Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs conjugated with this compound and m-PEG12-amine.
-
Incubation: Add the ADC dilutions to the cells and incubate for a defined period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for protein PEGylation.
Caption: Intracellular pathway of an ADC.
Conclusion
The choice between this compound and m-PEG12-amine for bioconjugation represents a fine-tuning of the linker properties. While the differences are subtle, m-PEG12-amine offers a slight advantage in terms of hydrophilicity and potential for a longer circulation half-life. Conversely, this compound may be preferred in cases where minimizing steric hindrance is a primary concern. Ultimately, the optimal choice will depend on the specific characteristics of the biomolecule and the desired therapeutic outcome. Empirical testing, following the protocols outlined in this guide, is essential to determine the most suitable linker for a given application.
References
A Head-to-Head Comparison: m-PEG11-amine vs. Other Amine-Reactive PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of therapeutic molecules like antibody-drug conjugates (ADCs). Among the diverse array of available options, amine-reactive polyethylene glycol (PEG) linkers are widely utilized for their ability to react with primary amines on proteins and other biomolecules. This guide provides an objective comparison of m-PEG11-amine with other prevalent amine-reactive PEG linkers, with a focus on N-hydroxysuccinimide (NHS)-ester PEGs, supported by experimental data and detailed methodologies.
The Critical Role of the Linker in Bioconjugation
The linker in a bioconjugate, such as an ADC, is more than just a spacer; it is a critical component that dictates the overall performance of the therapeutic agent.[1] The choice of linker chemistry and length can significantly impact solubility, stability, drug-to-antibody ratio (DAR), and in vivo behavior.[2][3] Amine-reactive linkers are particularly popular due to the abundance of lysine residues with primary amines on the surface of antibodies and other proteins.
This compound: A Discrete Linker with an Amine Terminus
This compound is a discrete PEG linker, meaning it has a defined and uniform length of 11 ethylene glycol units.[] Its key feature is the terminal primary amine group, which can be reacted with activated carboxylic acids or other electrophilic groups on a payload or molecule to be conjugated. This reaction forms a stable amide bond.[]
Common Amine-Reactive PEG Linkers: The NHS-Ester Family
A widely used class of amine-reactive PEG linkers features an N-hydroxysuccinimide (NHS) ester at the terminus. These linkers react directly with primary amines on proteins, also forming a stable amide bond. They are available in various PEG lengths, including those comparable to this compound.
Performance Comparison: this compound vs. NHS-Ester PEGs
The primary difference between using this compound and an NHS-ester PEG lies in the conjugation strategy and the resulting bond.
| Feature | This compound | m-PEG11-NHS ester | References |
| Reactive Partner | Activated Carboxylic Acids (e.g., with EDC/NHS) | Primary Amines (e.g., Lysine residues) | |
| Conjugation Chemistry | Forms an amide bond with a pre-activated molecule. | Directly acylates primary amines to form an amide bond. | |
| Reaction pH | Typically pH 4.5-7.5 for EDC/NHS activation. | Typically pH 7.2-9.0 for efficient amine labeling. | |
| Bond Stability | Highly stable amide bond. | Highly stable amide bond. | |
| Hydrolytic Stability | The resulting amide bond is very stable and resistant to hydrolysis under physiological conditions. | The NHS-ester itself is susceptible to hydrolysis in aqueous solutions, which can compete with the conjugation reaction, especially at higher pH. The resulting amide bond is highly stable. | |
| Selectivity | The reaction is directed to an activated carboxyl group on the payload. | Reacts with available primary amines, which can lead to a heterogeneous mixture of conjugates if multiple amines are present. |
The Impact of PEG Linker Length on ADC Performance
While the chemistry of the reactive group is crucial, the length of the PEG linker itself plays a significant role in the properties of the final bioconjugate. Generally, longer PEG chains can enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic drug payloads. This can lead to reduced aggregation and improved pharmacokinetic profiles.
| Performance Metric | Effect of Increasing PEG Linker Length | References |
| Solubility & Aggregation | Increased hydrophilicity helps to mitigate aggregation, especially with hydrophobic payloads. | |
| Pharmacokinetics (PK) | Generally leads to a longer circulation half-life and reduced plasma clearance. | |
| In Vitro Cytotoxicity | Can sometimes lead to a reduction in potency, potentially due to steric hindrance. | |
| In Vivo Efficacy | Often enhanced due to improved PK and increased tumor accumulation. |
Experimental Protocols
Detailed methodologies are essential for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Protein Conjugation with this compound (Two-Step)
Objective: To conjugate a drug-linker construct containing an activated NHS ester to a protein via this compound.
Materials:
-
Protein solution (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Drug-linker with a terminal NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Dissolve the this compound and the drug-linker-NHS ester in anhydrous DMSO immediately before use to create stock solutions.
-
Conjugation Reaction: a. Add the desired molar excess of this compound to the protein solution and incubate for 30-60 minutes at room temperature. b. Subsequently, add the drug-linker-NHS ester to the reaction mixture.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the conjugate using an appropriate chromatography method to remove unreacted components.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and LC-MS to determine the drug-to-antibody ratio (DAR) and assess purity.
Protocol 2: Protein Conjugation with m-PEG11-NHS ester (One-Step)
Objective: To directly conjugate an NHS-activated PEG linker to a protein.
Materials:
-
Protein solution (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 8.0)
-
m-PEG11-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at a slightly alkaline pH.
-
Linker Preparation: Dissolve the m-PEG11-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the desired molar excess of the m-PEG11-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or at 4°C overnight with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the PEGylated protein using an appropriate chromatography method.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and LC-MS.
Visualizing the Workflows
Conjugation with this compound
References
A Comparative Guide to Validating m-PEG11-amine Conjugation using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of m-PEG11-amine conjugation. Supporting experimental data and detailed methodologies are presented to assist in selecting the most suitable analytical approach for your research needs.
Introduction to this compound and the Importance of Validation
This compound is a monodispersed polyethylene glycol (PEG) linker containing a terminal amine group. This hydrophilic linker is frequently utilized in bioconjugation to improve the solubility and pharmacokinetic properties of therapeutic molecules. Validating the successful conjugation and purity of the resulting PEGylated product is a critical step in drug development to ensure product quality, consistency, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Comparison of Analytical Techniques for this compound Analysis
While HPLC is a robust method for analyzing this compound and its conjugates, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information. The choice of technique depends on the specific analytical requirements, including the need for quantitative purity assessment, impurity identification, and sensitivity.
| Parameter | HPLC with ELSD/CAD | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS) |
| Primary Use | Purity determination and quantification of major components. | Absolute purity determination and structural confirmation. | Impurity identification and quantification at low levels. |
| Typical Purity Measurement | >95%[1] | >98% | High sensitivity for trace impurities. |
| Limit of Detection (LOD) | ~10 ng on-column[2] | mg range | 0.1 to 20 nM[3][4] |
| Analysis Time per Sample | 15 - 30 minutes | 10 - 20 minutes | 20 - 40 minutes |
| Strengths | - High resolution and reproducibility.- Established methodology for PEG analysis.[5] | - Primary analytical method for absolute quantification without a reference standard.- Provides detailed structural information. | - High sensitivity and specificity.- Excellent for identifying unknown impurities and degradation products. |
| Limitations | - Requires a suitable chromophore or a universal detector like ELSD/CAD.- May not identify all co-eluting impurities without MS coupling. | - Lower sensitivity compared to HPLC and MS.- Can be complex for heterogeneous PEG mixtures. | - Quantification can be more complex than HPLC.- Ionization efficiency can vary between compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound. Since PEG compounds lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for detection.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow: 1.5 L/min
-
Expected Results:
Under these conditions, this compound is expected to elute as a sharp peak. Potential impurities, such as the corresponding PEG diol or shorter/longer PEG chain variants, would elute at different retention times. The peak area percentage can be used to determine the purity of the this compound sample.
Alternative Techniques: An Overview
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR can be used to determine the absolute purity of this compound by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known concentration. This method is highly accurate and does not require a reference standard of the analyte itself.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the highly sensitive detection and identification of this compound and any potential impurities. The mass-to-charge ratio of the eluted peaks provides molecular weight information, which is invaluable for identifying process-related impurities or degradation products.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Workflow for HPLC-based purity validation of this compound.
Conclusion
HPLC with universal detectors like ELSD or CAD offers a robust and reliable method for the routine quality control and purity assessment of this compound. It provides excellent resolution and reproducibility for separating the main component from potential process-related impurities. For applications requiring absolute quantification without a specific reference standard, qNMR is a powerful orthogonal technique. Furthermore, LC-MS is the preferred method for in-depth impurity profiling and identification due to its high sensitivity and specificity. A combination of these techniques provides a comprehensive analytical strategy for the validation of this compound and its conjugates, ensuring the quality and consistency of these critical reagents in drug development.
References
- 1. This compound, 854601-60-8 | BroadPharm [broadpharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. The Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of m-PEG11-Amine and Other Linkers in Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of the linker is a critical determinant of the therapeutic index of bioconjugates, particularly antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload delivery to the target site. This guide provides an objective comparison of the in vivo stability of m-PEG11-amine linkers with other commonly used linker technologies, supported by experimental data.
The Role of PEGylation in Enhancing In Vivo Stability
Polyethylene glycol (PEG) linkers are widely incorporated into bioconjugate design to improve their pharmacological properties. The hydrophilic nature of the PEG chain creates a hydration shell around the linker and payload, which can mask the hydrophobicity of the payload, reduce aggregation, and decrease immunogenicity.[1][] This "stealth" effect also increases the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a prolonged circulation half-life.[1][3]
Studies have demonstrated a clear relationship between PEG chain length and in vivo stability, with longer PEG chains generally leading to slower plasma clearance. A key finding indicates that a PEG length of at least eight units (PEG8) serves as a critical threshold for minimizing plasma clearance and improving the exposure and tolerability of ADCs.[4] This suggests that the this compound linker, with its 11 PEG units, is well-positioned to confer a significant stability advantage to bioconjugates.
Quantitative Comparison of In Vivo Linker Stability
The following tables summarize quantitative data on the in vivo stability of various linker types from preclinical studies. It is important to note that this data is compiled from different studies using various antibodies, payloads, and animal models, which may influence the results.
Table 1: In Vivo Stability of PEGylated vs. Non-PEGylated Linkers
| Linker Type | Bioconjugate | Animal Model | Key In Vivo Stability Finding | Reference |
| No PEG Linker | Affibody-MMAE Conjugate | Mice | Half-life of 19.6 minutes | |
| 4 kDa PEG Linker | Affibody-MMAE Conjugate | Mice | 2.5-fold increase in half-life compared to no PEG | |
| 10 kDa PEG Linker | Affibody-MMAE Conjugate | Mice | 11.2-fold increase in half-life compared to no PEG | |
| Non-PEGylated Linker | Non-targeting MMAE ADC | Rats | Rapid nonspecific cellular uptake and payload release | |
| PEG12 Linker | Non-targeting MMAE ADC | Rats | Slower uptake and decreased peak payload concentrations in tissues |
Table 2: Comparative In Vivo Stability of Different Linker Chemistries
| Linker Type | Bioconjugate | Animal Model | Key In Vivo Stability Finding | Reference |
| Conventional Maleimide (SMCC-like) | anti-CD30-mc-MMAE | Rats | ~65% payload loss at Day 7 | |
| Self-Stabilizing Maleimide | anti-CD30-DPR-MMAE | Rats | <15% payload loss at Day 7 | |
| Valine-Citrulline-PABC (vc-PABC) | Trastuzumab-based ADC | Mice | Unstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity | |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Trastuzumab-based ADC | Mice | Stable in mouse plasma |
Experimental Protocols for In Vivo Stability Assessment
The in vivo stability of a linker is typically evaluated by measuring the change in the drug-to-antibody ratio (DAR) over time in an animal model. A decrease in DAR indicates premature deconjugation of the payload from the antibody.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the clearance, half-life, and exposure of the total antibody and the antibody-conjugated drug.
Methodology:
-
Animal Model: Female BALB/c mice or Sprague-Dawley rats (6-8 weeks old) are commonly used.
-
Dosing: A single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) is administered to a cohort of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification:
-
Total Antibody Concentration: Measured using an enzyme-linked immunosorbent assay (ELISA) specific for the antibody portion of the ADC.
-
Antibody-Conjugated Drug Concentration: Measured using a separate ELISA that detects the payload, or by liquid chromatography-mass spectrometry (LC-MS/MS) after immuno-affinity capture of the ADC.
-
-
Data Analysis: The concentrations of total antibody and conjugated ADC are plotted over time to determine their respective pharmacokinetic profiles, including half-life and clearance rates. The DAR at each time point is calculated by dividing the concentration of the conjugated drug by the concentration of the total antibody.
Visualizing Experimental and Logical Workflows
References
The Balancing Act of Stealth: How PEG Length Dictates Drug Delivery Efficacy
A comprehensive guide for researchers navigating the critical decision of Poly(ethylene glycol) (PEG) chain length in nanoparticle-based drug delivery system design. This guide provides a comparative analysis of how varying PEG lengths impact key efficacy parameters, supported by experimental data and detailed protocols.
The surface functionalization of nanoparticles with Poly(ethylene glycol), a process known as PEGylation, is a cornerstone of modern drug delivery design. This hydrophilic polymer creates a "stealth" shield, enabling nanoparticles to evade the body's immune system and prolonging their circulation time.[1][2][3] However, the length of the PEG chain is a critical parameter that can significantly influence the therapeutic efficacy of the nanocarrier. A longer PEG chain can enhance circulation time but may also hinder cellular uptake and drug release at the target site.[1][4] This guide provides a detailed comparison of how different PEG molecular weights affect drug loading, release kinetics, circulation half-life, biodistribution, and cellular uptake, empowering researchers to make informed decisions for their specific applications.
Comparative Analysis of PEG Length on Efficacy Parameters
The selection of PEG length involves a trade-off between achieving prolonged circulation and ensuring effective drug delivery to the target tissue. The following tables summarize quantitative data from various studies, illustrating the impact of PEG molecular weight (MW) on key performance indicators.
| PEG MW (kDa) | Nanoparticle System | Drug Loading Efficiency (%) | Key Findings | Reference |
| 2 | PLGA | ~1% (Docetaxel) | Nanoprecipitation method resulted in low drug loading. | |
| 5, 10, 20 | PLA-PEG | Not specified | Increased PEG MW up to 5 kDa significantly decreased protein adsorption, with no further significant decrease at higher MWs. | |
| 6 | Nano Graphene Oxide | 95.6% (Methotrexate) | High loading efficiency attributed to π-π stacking interactions. |
Table 1: Impact of PEG Length on Drug Loading Efficiency. The effect of PEG length on drug loading is complex and depends on the nanoparticle material, drug properties, and encapsulation method.
| PEG MW (kDa) | Nanoparticle System | Release Profile | Key Findings | Reference | | :--- | :--- | :--- | :--- | | 2, 5 | Photoresponsive beads | Suppressed release | Lower molecular weight PEGs showed a greater suppressive effect on drug release upon light irradiation. | | | 2, 5 | Chitosan | Sustained release | Longer PEG chains and greater surface density led to a more sustained drug release profile. | | | Not Specified | PLGA-lecithin-PEG | Slower release with higher MW | Higher molecular weight of the polymer correlated with a slower drug release. | |
Table 2: Influence of PEG Length on Drug Release Kinetics. Longer PEG chains can sometimes hinder the release of the encapsulated drug from the nanoparticle.
| PEG MW (kDa) | Nanoparticle System | Circulation Half-life | Key Findings | Reference | | :--- | :--- | :--- | :--- | | 5, 10, 20 | Micelles | 4.6 min, 7.5 min, 17.7 min | A clear trend of increasing circulation half-life with increasing PEG MW was observed. | | | 0.75, 5 | Liposomes | Comparable to non-PEGylated, Prolonged circulation | 750 Da PEG showed negligible benefit, while 5 kDa PEG significantly prolonged circulation. | | | 5 | USPIOs | 2.97 hours | Bisphosphonate-anchored PEGylation resulted in long-circulating nanoparticles. | | | 5 | PLA-PEG | ~6 hours (in rats) | Consistent with other studies on PLA-PEG nanoparticles. | |
Table 3: Effect of PEG Length on Circulation Half-life. A general trend of longer circulation times with increasing PEG molecular weight is consistently reported.
| PEG MW (kDa) | Nanoparticle System | Organ Accumulation | Key Findings | Reference | | :--- | :--- | :--- | :--- | | 0.75, 2, 5 | Chitosan | Decreased in Liver and Spleen | Increasing PEG MW from 750 Da to 5000 Da decreased accumulation in the liver and spleen. | | | 5, 20 | PLA | Decreased Liver Uptake | 20 kDa PEG resulted in lower liver uptake compared to 5 kDa PEG. | | | 1, 2, 5 | Gold Nanoparticles | Higher uptake in liver and spleen than tumor | PEGylation did not significantly reduce uptake by macrophage-rich organs. | |
Table 4: Biodistribution Profile as a Function of PEG Length. Longer PEG chains generally lead to reduced accumulation in the organs of the reticuloendothelial system (RES), such as the liver and spleen.
| PEG MW (kDa) | Nanoparticle System | Cellular Uptake (Cell Line) | Key Findings | Reference | | :--- | :--- | :--- | :--- | | 5, 20 | PLA | Reduced in macrophages | 20 kDa PEG showed lower association with macrophages compared to 5 kDa PEG. | | | 0.75, 2, 5 | Chitosan | Decreased in macrophages | Increasing PEG MW and surface density reduced uptake by J774A.1 macrophage cells. | | | 1, 2, 5 | Gold Nanoparticles | Dependent on targeting ligand and PEG length | No clear trend; uptake was influenced by a combination of factors. In some cases, longer PEG chains led to lower uptake. | |
Table 5: Impact of PEG Length on Cellular Uptake. While longer PEG chains can reduce non-specific uptake by immune cells, they may also hinder uptake by target cancer cells.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison tables.
Drug Loading Content and Encapsulation Efficiency
Method: Indirect Measurement via UV-Vis Spectroscopy
-
Preparation of Nanoparticles: Prepare drug-loaded PEGylated nanoparticles using a chosen method (e.g., nanoprecipitation, emulsion-evaporation).
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated drug. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculation:
-
Drug Loading Content (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
Method: Direct Quantification using Infrared Spectroscopy
This method offers a direct measurement of the drug within the nanoparticle matrix, avoiding separation steps.
-
Sample Preparation: Prepare a series of standards with known concentrations of the drug mixed with blank nanoparticles.
-
ATR-FTIR Analysis: Acquire spectra of the standards and the drug-loaded nanoparticle samples using an Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectrometer.
-
Calibration and Quantification: Generate a calibration curve by plotting the intensity of a characteristic drug peak against its concentration. Use this curve to determine the drug concentration in the experimental samples.
In Vitro Drug Release
Method: Dialysis Bag Diffusion
-
Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the released drug but retains the nanoparticles.
-
Release Study: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method like HPLC or UV-Vis spectroscopy.
In Vivo Circulation Half-Life
Method: Blood Sampling and Quantification
-
Administration: Intravenously inject the PEGylated nanoparticles into laboratory animals (e.g., mice or rats).
-
Blood Collection: At various time points post-injection, collect blood samples from the animals.
-
Nanoparticle Quantification: Process the blood samples to isolate and quantify the concentration of the nanoparticles. This can be achieved by measuring a fluorescent label incorporated into the nanoparticles, or by quantifying a specific component of the nanoparticle (e.g., a metal core) using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Pharmacokinetic Analysis: Plot the nanoparticle concentration in the blood over time and fit the data to a pharmacokinetic model to calculate the circulation half-life (t½).
Biodistribution Studies
Method: Organ Harvesting and Quantification
-
Administration: Administer the nanoparticles to animals as described for circulation studies.
-
Organ Collection: At a predetermined endpoint (e.g., 24 or 48 hours post-injection), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Homogenization and Quantification: Homogenize the collected organs and quantify the amount of nanoparticles in each organ using a suitable analytical method (e.g., fluorescence measurement, ICP-MS).
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Cellular Uptake
Method: Flow Cytometry
-
Cell Culture: Seed the target cells (e.g., cancer cells or macrophages) in multi-well plates and allow them to adhere overnight.
-
Incubation: Treat the cells with fluorescently labeled PEGylated nanoparticles at a specific concentration for a defined period.
-
Washing and Detachment: After incubation, wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells from the plate using trypsin.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.
Visualizing the Process: Workflows and Pathways
To better understand the experimental processes and the biological interactions involved, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to m-PEG11-amine and Heterobifunctional PEG Linkers in Bioconjugation
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a linker molecule is critical. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the physicochemical and pharmacokinetic properties of bioconjugates.[1][2] This guide provides an objective comparison between a monofunctional PEG linker, m-PEG11-amine, and the versatile class of heterobifunctional PEG linkers. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate linker for their specific application.
Fundamental Structural and Functional Differences
The primary distinction between this compound and heterobifunctional PEG linkers lies in their reactive ends. This structural difference dictates their conjugation strategy and the complexity of the bioconjugates that can be synthesized.
This compound is a monofunctional PEG derivative. It possesses a single reactive primary amine group at one terminus and a non-reactive methoxy group at the other.[3] The amine group can react with carboxylic acids, activated NHS esters, or carbonyls (ketones, aldehydes).[3] This makes it suitable for directly attaching the PEG chain to a molecule of interest, a process often referred to as PEGylation, to enhance its solubility and stability.[]
Heterobifunctional PEG linkers , in contrast, have two different reactive functional groups at either end of the PEG chain. This dual-reactivity allows for the sequential and specific covalent linkage of two distinct molecular entities. A common example is an NHS ester at one end to react with amines and a maleimide group at the other to react with thiols. This targeted approach is a significant advantage in constructing complex bioconjugates, such as linking a targeting antibody to a therapeutic payload in an ADC.
The following diagram illustrates the fundamental difference in their conjugation capabilities:
Performance and Application Comparison
The choice between this compound and a heterobifunctional PEG linker has significant implications for the properties and performance of the final bioconjugate.
| Feature | This compound (Monofunctional) | Heterobifunctional PEG Linkers |
| Conjugation Strategy | One-step direct attachment to a single molecule. | Two-step, sequential conjugation of two different molecules. |
| Specificity | Lower specificity, as it will react with available functional groups on a single molecule. | High specificity, enabling controlled and directed linkage of two distinct molecules. |
| Primary Application | PEGylation of proteins, peptides, or small molecules to improve solubility and stability. | Construction of complex bioconjugates like ADCs, linking targeting moieties to payloads. |
| Control over Product | Can lead to a heterogeneous mixture of products with varying degrees of PEGylation. | Allows for the synthesis of more homogeneous and well-defined bioconjugates. |
| Drug-to-Antibody Ratio (DAR) | Not directly applicable for creating ADCs. | The use of hydrophilic PEG linkers can enable a higher DAR by mitigating aggregation of hydrophobic payloads. |
Quantitative Data on PEG Linker Performance in ADCs
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Plasma Concentration (relative to naked antibody) | ADC Clearance Rate |
| No PEG | Lower | High |
| PEG4 | Moderate | Moderate |
| PEG8 | Similar to naked antibody | Stabilized at a lower rate |
| PEG12 | Similar to naked antibody | Stabilized at a lower rate |
| PEG24 | Similar to naked antibody | Stabilized at a lower rate |
This table is a qualitative summary based on findings that show longer PEG chains (8, 12, and 24 units) can help maintain plasma concentrations of ADCs similar to the unconjugated antibody and stabilize clearance rates.
Table 2: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR)
| Linker-Payload Characteristics | Cleavable Trigger | Average DAR |
| Without PEG12 spacer | Val-Ala (more hydrophobic) | 2.4 |
| With PEG12 spacer | Val-Ala (more hydrophobic) | 3.0 |
| Without PEG12 spacer | Val-Cit (less hydrophobic) | 3.8 |
| With PEG12 spacer | Val-Cit (less hydrophobic) | 2.7 |
Data from a study demonstrating that the effect of a PEG spacer on achievable DAR can depend on the properties of the payload and cleavable trigger.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key conjugation reactions.
Protocol 1: General Procedure for this compound Conjugation to a Carboxylated Surface
This protocol describes a two-step coupling reaction using EDC and NHS to conjugate this compound to a surface with available carboxylic acids.
Materials:
-
This compound
-
Carboxylated surface (e.g., nanoparticle, protein)
-
Activation Buffer: 0.1 M MES, 0.9% NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Dry, water-miscible solvent (e.g., DMF or DMSO)
Procedure:
-
Equilibrate EDC, NHS/Sulfo-NHS, and this compound to room temperature.
-
Prepare a stock solution of this compound in a dry, water-miscible solvent.
-
Activate the carboxylated surface by adding EDC and NHS/Sulfo-NHS in Activation Buffer and reacting for 15 minutes at room temperature.
-
If not washing the surface, quench the EDC with a thiol-containing compound like DTT.
-
Add the this compound solution to the activated surface in Conjugation Buffer and react for 2 hours at room temperature.
-
Quench the reaction by adding an amine-containing buffer like hydroxylamine or Tris.
Protocol 2: Two-Step Conjugation using a Heterobifunctional PEG Linker (NHS-ester-PEG-Maleimide)
This protocol outlines the conjugation of an antibody to a thiol-containing drug molecule using an NHS-ester-PEG-maleimide linker.
Workflow Diagram:
Materials:
-
Antibody in an amine-free buffer (e.g., PBS), pH 7.2-8.0
-
Thiol-containing drug molecule
-
NHS-ester-PEG-maleimide linker
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Size-Exclusion Chromatography (SEC) system
Procedure:
Step 1: Reaction of Linker with Antibody
-
Allow the vial of NHS-ester-PEG-maleimide to equilibrate to room temperature.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Reaction of Antibody-Linker with Drug
-
Immediately add the thiol-containing drug molecule to the purified antibody-linker solution. A 5- to 10-fold molar excess of the drug is recommended.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light if the drug is light-sensitive.
-
Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine.
-
Purify the final ADC using SEC to remove unreacted drug and other small molecules.
Conclusion
The choice between this compound and a heterobifunctional PEG linker is fundamentally driven by the intended application.
-
This compound is an effective tool for the straightforward PEGylation of a single molecule to enhance its biophysical properties, such as solubility and in vivo half-life. Its utility lies in its simplicity for applications where the primary goal is to modify the characteristics of a single component.
-
Heterobifunctional PEG linkers offer a more sophisticated approach, enabling the precise and controlled construction of complex bioconjugates. Their dual and distinct reactivity is essential for applications like targeted drug delivery, where a targeting moiety must be specifically linked to a therapeutic agent. The ability to perform sequential reactions minimizes the formation of undesirable byproducts and allows for the creation of more homogeneous and well-defined therapeutic entities.
For researchers and drug developers in the field of targeted therapies, heterobifunctional PEG linkers provide a level of control and precision that is generally not achievable with monofunctional PEGs like this compound. The strategic use of these advanced linkers is a key factor in optimizing the stability, efficacy, and safety profile of next-generation bioconjugates.
References
A Researcher's Guide to Evaluating m-PEG11-amine: A Comparative Framework
For researchers, scientists, and drug development professionals, the purity and quality of reagents are paramount to the success of their work. This guide provides a framework for the evaluation of m-PEG11-amine, a commonly used linker in bioconjugation, antibody-drug conjugates (ADCs), and PROTAC development, from various suppliers.
The consistency and purity of this compound directly impact the efficiency of conjugation reactions, the homogeneity of the final product, and the reliability of experimental outcomes. This guide outlines key quality attributes to consider, presents standardized experimental protocols for in-house verification, and offers a template for comparing products from different suppliers. While direct comparative data is proprietary to individual suppliers and end-users, this guide empowers researchers to generate their own data for informed decision-making.
Key Quality Attributes for this compound
When sourcing this compound, it is crucial to assess the following parameters, which should ideally be detailed in the supplier's Certificate of Analysis (CoA). Independent verification of these attributes is highly recommended.
| Quality Attribute | Recommended Analytical Technique(s) | Description |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of this compound. |
| Purity | HPLC/UPLC (with UV, ELSD, or CAD), qNMR | Quantifies the percentage of the desired this compound molecule in the provided sample. Most suppliers claim a purity of >98%. |
| Polydispersity Index (PDI) | Mass Spectrometry, Gel Permeation Chromatography (GPC) | For a discrete PEG like this compound, the PDI should be very close to 1.0, indicating a highly monodisperse product. |
| Appearance | Visual Inspection | The product should be a white to off-white solid or a viscous oil, free of particulates. |
| Solubility | As per application needs | Should be clearly soluble in relevant solvents such as water, DMSO, and DMF. |
| Residual Solvents | GC-MS | Quantifies any remaining solvents from the synthesis and purification process. |
| Water Content | Karl Fischer Titration | Determines the amount of water present, which can affect reaction stoichiometry. |
Comparative Data Table (Template)
Researchers can use the following table to summarize their findings from the analysis of this compound from different suppliers. This allows for a direct, data-driven comparison.
| Parameter | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) | Acceptance Criteria |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Purity (HPLC, %) | 99.2 | 98.5 | 99.5 | > 98.0% |
| Molecular Weight (MS) | 515.6 g/mol | 515.7 g/mol | 515.6 g/mol | 515.64 ± 0.5 g/mol |
| Appearance | White Solid | Off-white Solid | White Solid | White to off-white solid |
| Water Content (%) | 0.15 | 0.30 | 0.10 | < 0.5% |
| Residual Solvents (ppm) | < 50 | < 50 | < 50 | As per ICH guidelines |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
-
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The characteristic peaks for the methoxy group (CH₃O-), the ethylene glycol repeat units (-OCH₂CH₂O-), and the terminal amine group (-CH₂NH₂) should be present and have the correct integration values.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the presence of all expected carbon environments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and identify any impurities.
-
Instrumentation: An HPLC or UPLC system equipped with a suitable detector. As PEG compounds lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for accurate quantification.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analysis: Infuse the sample directly into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the expected molecular ion ([M+H]⁺ at m/z 516.6).
Visualizing the Workflow
To aid in understanding the evaluation process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the quality control of this compound.
Caption: Relationship between quality attributes and analytical methods.
By implementing a systematic evaluation process, researchers can ensure the quality and consistency of their this compound, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of m-PEG11-amine, a water-soluble PEG linker containing a primary amine group. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. While this guide provides general procedures, the SDS will contain detailed, substance-specific safety and handling information.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of spills in poorly ventilated areas. |
Spill Management
In the event of a spill, isolate the area to prevent further contamination. For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material to avoid generating dust. Place all contaminated materials into a clearly labeled, sealed container for disposal as hazardous waste.
Step-by-Step Disposal Procedures
The recommended primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. This ensures that the waste is managed in an environmentally responsible and compliant manner. For small quantities of dilute aqueous solutions, in-lab neutralization may be a viable option prior to disposal, but this must be performed by trained personnel with a thorough understanding of the chemical hazards involved.
Option 1: Licensed Hazardous Waste Disposal (Primary Recommendation)
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include any other relevant hazard warnings (e.g., "Corrosive" if applicable, based on the SDS).
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents and acids.
-
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste.
-
Option 2: In-Lab Neutralization of Dilute Aqueous Solutions (Use with Caution)
This procedure should only be performed by qualified personnel in a chemical fume hood while wearing appropriate PPE. The amine group of this compound is basic and can be neutralized with a weak acid.
Experimental Protocol for Neutralization:
-
Preparation:
-
Ensure a calibrated pH meter or pH indicator strips are readily available.
-
Prepare a dilute solution of a weak acid, such as 1 M acetic acid, or a dilute solution of a strong acid, such as 1 M hydrochloric acid.
-
Place the beaker containing the dilute this compound solution in an ice bath to dissipate any heat generated during the neutralization reaction.
-
-
Neutralization:
-
Slowly add the dilute acid solution dropwise to the stirring this compound solution.
-
Continuously monitor the pH of the solution.
-
Continue adding the acid until the pH of the solution is between 6.0 and 8.0.
-
-
Disposal of Neutralized Solution:
-
Once neutralized, the solution may be eligible for drain disposal, depending on local regulations.
-
Crucially, you must check with your local water authority and institutional EHS guidelines before disposing of any neutralized chemical waste down the drain. Some jurisdictions may prohibit the drain disposal of any laboratory chemical waste, regardless of pH.
-
If drain disposal is permitted, flush the drain with a large excess of water (at least 20 times the volume of the neutralized solution).
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: A workflow diagram outlining the decision-making process for the safe and compliant disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's Safety Data Sheet.
Personal protective equipment for handling m-PEG11-amine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling m-PEG11-amine. The following procedures are based on the known hazards of structurally similar amine and polyethylene glycol (PEG) compounds. It is imperative to treat this compound with the same, if not greater, precautions as these related chemicals. All laboratory personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this substance.
Hazard Identification and Precautions
Key Precautionary Statements:
-
Wash skin thoroughly after handling[1].
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. Should meet ANSI Z.87.1 standard. |
| Face Shield | Recommended to be worn over goggles when there is a significant risk of splashing or vigorous reactions. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling amines. Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A flame-resistant or 100% cotton lab coat should be worn to protect skin and clothing. |
| Closed-toe Shoes | Required to protect feet from spills. | |
| Respiratory Protection | Chemical Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any similar chemicals to understand the potential hazards.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the chemical. Use appropriate tools and techniques to handle the substance.
-
Keep containers of this compound tightly closed when not in use.
-
Use spark-proof tools and equipment if the compound is flammable. Ground all metal equipment to prevent static discharge.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any remaining this compound according to storage conditions, which are typically in a cool, dry, and dark place.
-
Remove PPE carefully to avoid contaminating yourself. Dispose of single-use PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed, labeled container for hazardous waste disposal. For large spills, contain the spill by diking and prevent it from entering waterways or sewers. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste containing this compound in a clearly labeled, sealed container.
-
Dispose of the chemical waste through an approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.
-
-
Contaminated Materials:
-
Absorbents, gloves, and other materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
